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(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid Documentation Hub

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  • Product: (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
  • CAS: 1256358-50-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application Guide for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Executive Summary (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a highly specialized organoboron building block utilized extensively in late-stage functionalization and drug discovery. The integration of a 2,3-diflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a highly specialized organoboron building block utilized extensively in late-stage functionalization and drug discovery. The integration of a 2,3-difluorobenzyl ether moiety onto a phenylboronic acid scaffold provides a unique combination of lipophilicity, metabolic stability, and precise spatial geometry. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a self-validating experimental protocol for its application in palladium-catalyzed cross-coupling.

Structural and Physicochemical Profiling

The chemical behavior of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is dictated by two distinct functional domains:

  • The Boronic Acid Moiety [-B(OH)₂]: Acts as a mild Lewis acid. Its empty p-orbital is highly receptive to nucleophilic attack by bases, a critical prerequisite for transmetalation.

  • The 2,3-Difluorobenzyl Ether: The fluorine atoms at the 2 and 3 positions exert a strong inductive electron-withdrawing effect. This modulates the electron density of the adjacent ether oxygen and significantly enhances the metabolic stability of the benzyl position against cytochrome P450-mediated oxidation, a highly desirable trait in medicinal chemistry.

To facilitate experimental design, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Rationale
Molecular Formula C₁₃H₁₁BF₂O₃N/A
Molecular Weight 264.03 g/mol N/A
Estimated pKa 8.8 ± 0.2Typical for meta-alkoxy substituted phenylboronic acids; requires a base with pKa > 9 for efficient activation.
Estimated LogP 2.8Highly lipophilic due to the difluorobenzyl group, necessitating organic co-solvents in aqueous reactions.
H-Bond Donors/Acceptors 2 / 3Donors from the -B(OH)₂ hydroxyls; Acceptors from the ether and hydroxyl oxygens.
Optimal Storage 2–8 °C, Inert GasPrevents slow atmospheric oxidation and spontaneous dehydration to the cyclic boroxine anhydride.

Chemical Reactivity & Mechanistic Pathways

The primary utility of this compound lies in its application as a nucleophilic coupling partner in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The foundational principles of this transformation are established in the landmark review by .

Unlike Grignard or organolithium reagents, boronic acids are intrinsically poor nucleophiles. They require in situ activation via an inorganic base to form a negatively charged, tetrahedral boronate complex. This quaternization of the boron atom drastically increases the nucleophilicity of the aryl group, driving the transmetalation step. The selection of appropriate bases to mitigate protodeboronation—a common degradation pathway—is detailed by.

SuzukiCycle Pd0 Pd(0) Active Catalyst (Electron-rich species) OxAdd Oxidative Addition Formation of Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) BaseAct Base Activation Formation of Ar-Pd(II)-OH OxAdd->BaseAct Base (OH⁻/CO₃²⁻) TransMet Transmetalation Transfer of Aryl Group to Pd BaseAct->TransMet Activated Boronate Boronate Boronate Formation (3-((2,3-Difluorobenzyl)oxy)phenyl)boronate Boronate->TransMet Nucleophilic Attack RedElim Reductive Elimination Biaryl Product Release TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting boronate activation.

Standardized Experimental Protocol: Biaryl Synthesis

To ensure reproducibility, the following protocol is designed as a Self-Validating System . Every step includes the underlying causality for the experimental choice and an in-process control (IPC) to verify success without relying on external assumptions. Comprehensive methodologies for handling boronic acids can be found in the authoritative text edited by .

Protocol Degas 1. Degassing Remove O2 React 2. Coupling Pd/Base/Heat Degas->React Quench 3. Quenching H2O Addition React->Quench Extract 4. Extraction Phase Separation Quench->Extract Purify 5. Purification Chromatography Extract->Purify

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Step 1: Reagent Preparation and Degassing
  • Action: Combine 1.0 eq of the target aryl halide, 1.2 eq of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-dioxane/H₂O. Sparge the mixture with dry N₂ for 15 minutes prior to catalyst addition.

  • Causality: Palladium(0) is highly susceptible to oxidation by dissolved oxygen, which irreversibly forms inactive Pd(II) peroxo complexes. Thorough degassing ensures the catalyst remains active. The biphasic 1,4-dioxane/water mixture is utilized because dioxane provides excellent solubility for the lipophilic difluorobenzyl ether moiety, while water is strictly required to dissolve the inorganic base.

  • Self-Validation Checkpoint: The visual transition of the solution upon addition of the catalyst (typically from pale yellow to a deep red/orange) serves as an immediate qualitative indicator of active catalyst complexation.

Step 2: Boronate Activation and Cross-Coupling
  • Action: Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂. Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 4 hours.

  • Causality: The addition of the inorganic base (K₂CO₃) coordinates with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex. This quaternization is essential to drive the transmetalation step.

  • Self-Validation Checkpoint: At t = 2 hours, a 50 µL aliquot is quenched in acetonitrile and analyzed via LC-MS. The reaction is only deemed complete when the ratio of starting aryl halide to product is < 1:99. If unreacted boronic acid remains but the aryl halide is consumed, it internally validates that protodeboronation was successfully minimized and the 1.2 eq stoichiometry was optimal.

Step 3: Aqueous Workup and Phase Separation
  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Causality: The mildly acidic NH₄Cl wash neutralizes the remaining K₂CO₃ and breaks down any residual unreacted boronate complexes, driving the boron byproducts into the aqueous layer while the highly lipophilic biaryl product remains in the organic phase.

Table 2: Optimized Reaction Parameters

ParameterOptimal ValueMechanistic Rationale
Boronic Acid Stoichiometry 1.2 EquivalentsCompensates for minor competitive protodeboronation at elevated temperatures.
Catalyst Loading 5 mol% Pd(dppf)Cl₂The bidentate dppf ligand suppresses β-hydride elimination and accelerates reductive elimination.
Base 3.0 Equivalents K₂CO₃Ensures complete boronate formation and neutralizes the HX byproduct generated during oxidative addition.
Temperature 85 °CProvides sufficient thermal energy to overcome the activation barrier of oxidative addition without degrading the ether linkage.

Analytical Validation

Post-purification, the integrity of the incorporated (3-((2,3-Difluorobenzyl)oxy)phenyl) moiety must be validated orthogonally:

  • ¹⁹F NMR Spectroscopy: The presence of two distinct fluorine signals (typically between -135 ppm and -145 ppm) confirms that the 2,3-difluorobenzyl group survived the basic, high-temperature coupling conditions without undergoing nucleophilic aromatic substitution (SₙAr).

  • ¹H NMR Spectroscopy: The diagnostic benzyl ether CH₂ protons should appear as a sharp singlet or distinct multiplet near 5.1–5.3 ppm, confirming the ether linkage remains intact.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. URL: [Link]

Exploratory

1H and 13C NMR spectral data assignment for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data Assignment for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid Introduction (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a bifunctional organic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data Assignment for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Introduction

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a difluorobenzyl ether group, which can modulate physicochemical properties such as lipophilicity and metabolic stability. A precise and unambiguous assignment of its Nuclear Magnetic Resonance (NMR) spectra is paramount for reaction monitoring, quality control, and the characterization of its downstream products.

This technical guide provides a comprehensive, field-proven methodology for the complete assignment of the ¹H and ¹³C NMR spectra of this molecule. We will delve into the underlying principles that govern the spectral appearance, provide a robust experimental protocol, and present a detailed, atom-by-atom analysis of the predicted chemical shifts and coupling constants. This document is designed to serve as an authoritative resource for scientists requiring a deep understanding of this molecule's spectroscopic signature.

Chapter 1: Foundational Principles & Substituent Effects

The NMR spectrum of an organic molecule is exquisitely sensitive to its electronic environment. The chemical shift (δ) of each nucleus is primarily dictated by the local electron density, while spin-spin coupling (J) reveals through-bond connectivity. In (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, the spectral features are a composite of the effects from three key structural motifs.

  • The Phenylboronic Acid Ring: The boronic acid group, -B(OH)₂, is a weak electron-withdrawing group. Protons and carbons on this ring generally resonate in the aromatic region (¹H: 6.5-8.0 ppm; ¹³C: 110-140 ppm)[1][2]. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to observe or may appear as a broad signal due to the quadrupolar relaxation of the adjacent boron nucleus[3].

  • The Ether Linkage: The benzyloxy group (-O-CH₂-Ar) acts as an electron-donating group through resonance for the phenylboronic acid ring, influencing the chemical shifts of the ortho and para positions. The methylene bridge protons (benzylic protons) typically appear in the range of 4.5-5.5 ppm[4].

  • The 2,3-Difluorobenzyl Ring: The two fluorine atoms are strongly electron-withdrawing substituents. This has two major consequences: 1) It significantly deshields nearby protons and carbons on their own aromatic ring. 2) It introduces complex splitting patterns due to heteronuclear coupling between fluorine and both protons (ⁿJHF) and carbons (ⁿJCF) over multiple bonds[5]. These C-F coupling constants are often large and highly diagnostic.

The interplay of these electronic effects dictates the final position and multiplicity of each signal, allowing for a logical and systematic assignment.

Chapter 2: Experimental Protocol for High-Fidelity NMR Data Acquisition

The acquisition of high-quality NMR data is foundational to accurate spectral assignment. Arylboronic acids present a unique challenge due to their propensity to form cyclic anhydride trimers, known as boroxines, upon dehydration[3]. This equilibrium can broaden signals and complicate spectra. The following protocol is designed to minimize these effects and ensure reproducible results.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing a Weigh ~10-15 mg of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid b Dissolve in 0.6 mL of DMSO-d₆ a->b c Vortex until fully dissolved b->c d Transfer to 5 mm NMR tube c->d e Lock & Shim d->e f Acquire ¹H Spectrum (zg30 pulse, 16 scans) e->f g Acquire ¹³C Spectrum (zgpg30, 1024 scans) e->g h Acquire 2D COSY Spectrum f->h i Acquire 2D HSQC Spectrum h->i j Fourier Transform i->j k Phase Correction j->k l Baseline Correction k->l m Reference to TMS (0 ppm) l->m n Integration & Peak Picking m->n

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity aids in dissolving the boronic acid, and its ability to engage in hydrogen bonding helps to break up oligomeric boroxine species[3]. Furthermore, the acidic protons of the -B(OH)₂ group will exchange with residual water in the solvent, appearing as a broad singlet.

    • Concentration: A moderate concentration of 10-15 mg in 0.6 mL of solvent is optimal. Higher concentrations can favor boroxine formation.

    • Procedure: Accurately weigh the sample into a clean, dry vial. Add the deuterated solvent, and vortex thoroughly until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR: A standard single-pulse experiment (e.g., Bruker's zg30) is sufficient. Typically, 16 scans are adequate to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment with a 30° pulse angle (e.g., Bruker's zgpg30) is recommended. A higher number of scans (e.g., 1024) is necessary due to the low natural abundance of the ¹³C isotope.

    • 2D NMR: Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be utilized to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at 39.52 ppm.

Chapter 3: Spectral Analysis and Structural Assignment

A logical, stepwise approach is essential for the accurate assignment of the spectra. We will begin by defining a clear numbering scheme for the molecule.

Diagram: Molecular Structure and Numbering

Caption: Structure and numbering scheme for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid.

¹H NMR Spectral Assignment

The proton spectrum can be divided into three distinct regions: the aromatic protons, the benzylic methylene protons, and the acidic boronic acid protons.

  • Acidic Protons (-B(OH)₂): A broad singlet is expected, typically downfield. Its integration will be variable and its position sensitive to concentration and water content. In DMSO-d₆, this signal often appears around 8.0 ppm.

  • Benzylic Protons (-O-CH₂-): These two protons are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen and the adjacent aromatic ring will place this signal around 5.2 ppm .

  • Aromatic Protons (Phenylboronic Acid Ring):

    • H2: This proton is ortho to the electron-withdrawing B(OH)₂ group and meta to the electron-donating ether group. It is expected to appear as a broad singlet or a narrow triplet (due to small couplings to H4 and H6). Its chemical shift will be around 7.45 ppm .

    • H4: This proton is ortho to the electron-donating ether group and will be shielded. It is coupled to H5 (ortho coupling, J ≈ 8.0 Hz) and H2 (meta coupling, J ≈ 2.0 Hz), appearing as a doublet of doublets around 7.10 ppm .

    • H5: This proton experiences a standard aromatic environment and is coupled to H4 and H6 (ortho coupling, J ≈ 8.0 Hz). It will appear as a triplet (or more accurately, a doublet of doublets with similar J values) around 7.30 ppm .

    • H6: This proton is ortho to the B(OH)₂ group and is coupled to H5 (ortho coupling, J ≈ 8.0 Hz) and H2 (para coupling, often unresolved). It will appear as a doublet around 7.40 ppm .

  • Aromatic Protons (2,3-Difluorobenzyl Ring): The two fluorine atoms strongly influence this spin system.

    • H6': This proton is flanked by the C-F bond and the ether linkage. It will be the most downfield proton on this ring, coupled to H5' (ortho coupling, J ≈ 7.5 Hz) and the fluorine at C2' (meta coupling, ⁴JHF ≈ 2.0 Hz). It is expected to be a complex multiplet around 7.55 ppm .

    • H4': This proton is coupled to H5' (ortho coupling, J ≈ 7.5 Hz) and the fluorine at C3' (meta coupling, ⁴JHF ≈ 8.0 Hz). It will appear as a complex multiplet, likely a triplet of doublets, around 7.20 ppm .

    • H5': This proton is coupled to H4' and H6' (ortho couplings, J ≈ 7.5 Hz) and both fluorine atoms (meta couplings, ⁴JHF). It will be a complex multiplet, often appearing as a triplet of triplets, centered around 7.40 ppm .

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~8.00br s-B(OH)₂
~7.55m-H6'
~7.45tJ ≈ 2.0H2
~7.40dJ ≈ 8.0H6
~7.40m-H5'
~7.30tJ ≈ 8.0H5
~7.20m-H4'
~7.10ddJ ≈ 8.0, 2.0H4
~5.20s--O-CH₂-

¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals. The assignment is based on standard chemical shifts for substituted benzenes and the powerful diagnostic tool of C-F coupling[6].

  • Benzylic Carbon (-O-CH₂-): This carbon is attached to an electronegative oxygen and will appear around 69.0 ppm .

  • Aromatic Carbons (Phenylboronic Acid Ring):

    • C3: This carbon is attached to the electronegative oxygen and will be the most downfield on this ring, around 158.0 ppm .

    • C1: The ipso-carbon attached to boron. Its signal may be broad or unobserved. If seen, it is expected around 135.0 ppm [3].

    • C5: Expected around 129.5 ppm .

    • C2, C6, C4: These three carbons will appear in the range of 115.0 - 125.0 ppm . Specific assignment requires 2D NMR. Tentatively, C6 will be around 124.0 ppm, C2 around 121.0 ppm, and C4 (shielded by the ortho ether group) around 116.0 ppm.

  • Aromatic Carbons (2,3-Difluorobenzyl Ring): C-F coupling is key here.

    • C2' & C3': These carbons are directly bonded to fluorine and will show very large one-bond C-F couplings (¹JCF ≈ 245-250 Hz). They will appear as doublets of doublets due to coupling to both non-equivalent fluorines. They are expected to be the most downfield carbons of this ring, around 150.0 ppm (dd, ¹JCF ≈ 248 Hz, ²JCF ≈ 14 Hz) and 148.0 ppm (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 14 Hz) .

    • C1': This carbon is attached to the methylene group and is coupled to the fluorine at C2' (²JCF ≈ 20 Hz). Expected around 125.0 ppm (d) .

    • C4', C5', C6': These carbons will show smaller, longer-range C-F couplings and will appear in the range of 115.0 - 130.0 ppm . C4' will be a doublet due to coupling with F at C3' (²JCF). C5' will be a triplet (or dd) from coupling to both fluorines. C6' will be a doublet from coupling to F at C2' (³JCF).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) (ppm)C-F Coupling (JCF) (Hz)Assignment
~158.0-C3
~150.0dd, ¹J ≈ 248, ²J ≈ 14C2' or C3'
~148.0dd, ¹J ≈ 250, ²J ≈ 14C3' or C2'
~135.0-C1 (ipso, may be broad)
~129.5-C5
~125.5mC5'
~125.0d, ²J ≈ 20C1'
~124.0-C6
~121.0-C2
~118.0d, ³J ≈ 4C6'
~116.0-C4
~115.5d, ²J ≈ 17C4'
~69.0--O-CH₂-

Chapter 4: Structural Verification with 2D NMR

While 1D NMR provides the primary data, 2D correlation experiments are the gold standard for validating assignments.

Diagram: Key COSY and HSQC Correlations

Caption: Predicted 2D NMR correlations. Green dashed lines show key ¹H-¹H adjacencies (COSY). Yellow solid lines show key ¹H-¹³C one-bond connectivities (HSQC).

  • COSY (¹H-¹H Correlation): This experiment will definitively link adjacent protons. Key expected cross-peaks include:

    • H4 ↔ H5

    • H5 ↔ H6

    • H4' ↔ H5'

    • H5' ↔ H6' The absence of correlations from the -O-CH₂- singlet and the H2 signal (or very weak correlation to H4/H6) will confirm their assignments.

  • HSQC (¹H-¹³C Correlation): This is the most powerful tool for assigning the carbon spectrum. It generates a cross-peak between each proton and the carbon to which it is directly attached. This allows the unambiguous assignment of all protonated carbons (C2, C4, C5, C6, -CH₂-, C4', C5', C6') based on the already-established proton assignments. The remaining non-protonated carbons (C1, C3, C1', C2', C3') can then be assigned by elimination and consideration of their expected chemical shifts and C-F coupling patterns.

Conclusion

The complete and accurate NMR spectral assignment of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is achievable through a systematic analysis of 1D and 2D NMR data. The key to this process lies in understanding the distinct electronic contributions of the boronic acid, ether linkage, and difluorobenzyl substituents. The characteristic chemical shifts of the benzylic methylene protons, the coupling patterns of the two distinct aromatic rings, and the large, diagnostic C-F coupling constants provide a self-validating network of data points. The experimental and analytical framework presented in this guide serves as a robust methodology for researchers to confidently characterize this important chemical building block.

References

  • SpectraBase. (n.d.). 4-[(2-Fluorobenzyl)oxy]phenylboronic acid. Wiley-VCH. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

  • Supporting Information for a scientific article. (n.d.). Rsc.org. [Link]

  • Ledesma, F. N., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Jayakanthan, S., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. ChemistrySelect. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and... ResearchGate. [Link]

  • E-pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). 13C Chemical Shift Table. [Link]

Sources

Foundational

Safety Data Sheet and Handling Guidelines for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid: An In-Depth Technical Guide

Executive Summary (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid ( C13​H11​BF2​O3​ ) is a highly specialized organoboron building block utilized extensively in pharmaceutical development and materials science. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid ( C13​H11​BF2​O3​ ) is a highly specialized organoboron building block utilized extensively in pharmaceutical development and materials science. Featuring a meta-substituted boronic acid moiety and a lipophilic 2,3-difluorobenzyl ether group, this compound is engineered for transition-metal-catalyzed cross-coupling reactions. This whitepaper synthesizes critical safety data, mechanistic degradation pathways, and field-proven handling protocols to ensure scientific integrity and experimental reproducibility.

Chemical Profile & Mechanistic Significance

In modern drug discovery, the strategic placement of fluorine atoms is a proven tactic to modulate pKa, enhance metabolic stability (by blocking CYP450-mediated oxidation), and improve membrane permeability. The 2,3-difluorobenzyl ether substituent in this compound provides a unique conformational bias due to the stereoelectronic effects of the ortho-fluorine, while the ether linkage serves as a flexible, hydrogen-bond-accepting hinge.

The phenylboronic acid moiety is the reactive core, designed primarily for [1]. Unlike pinacol esters (BPin), free boronic acids exhibit higher atom economy and faster transmetalation kinetics in aqueous-organic biphasic systems. However, this increased reactivity demands rigorous handling to prevent premature degradation.

Safety Data & Hazard Assessment (SDS Core)

As a biologically active organoboron compound, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid requires strict adherence to Globally Harmonized System (GHS) protocols. The compound is hygroscopic and poses acute health hazards if mishandled[2].

Quantitative Hazard Data & Physical Properties
Property / Hazard ParameterSpecification / Classification
Chemical Name (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Molecular Formula C13​H11​BF2​O3​
Molecular Weight 264.03 g/mol
Appearance White to off-white crystalline powder
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle within a certified chemical fume hood. The fine crystalline powder poses an inhalation risk (H335) that can irritate the mucosal lining.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory to prevent skin sensitization.

  • Eye Protection: Tight-sealing chemical safety goggles.

Handling, Storage, and Stability

The utility of free boronic acids is often compromised by three primary environmental degradation pathways. Understanding the causality behind these pathways is critical for maintaining reagent fidelity.

  • Protodeboronation (Base/Heat Induced): Under basic aqueous conditions at elevated temperatures, the carbon-boron bond can cleave to yield the corresponding arene (1-(2,3-difluorobenzyloxy)benzene). Mechanistic studies on [3] reveal that this occurs via a regime involving unimolecular heterolysis of the boronate competing with concerted ipso-protonation. While meta-substituted boronic acids are more stable than their ortho-substituted counterparts, prolonged exposure to strong bases (e.g., NaOH) must be avoided.

  • Oxidation (Oxygen/Trace Metal Induced): In the presence of atmospheric oxygen and trace transition metals, the boronic acid can oxidize to the corresponding phenol.

  • Boroxine Formation (Dehydration): Under vacuum or prolonged storage with desiccants, three molecules of boronic acid can undergo cyclotrimerization, losing three equivalents of water to form a boroxine anhydride. While boroxines are still reactive in cross-coupling, their formation alters the molecular weight, leading to stoichiometric errors if not accounted for.

Storage Directives

Store at 2-8°C in a tightly sealed amber vial under an Argon or Nitrogen atmosphere . Ensure the container is allowed to reach room temperature before opening to prevent condensation of atmospheric moisture, which accelerates degradation.

Degradation BA (3-((2,3-Difluorobenzyl)oxy) phenyl)boronic acid Cond1 H2O / Heat / Base BA->Cond1 Cond2 O2 / Trace Metals BA->Cond2 Cond3 Dehydration (Vacuum/Storage) BA->Cond3 Deg1 Protodeboronation (Ar-H Formation) Cond1->Deg1 Deg2 Oxidation (Phenol Formation) Cond2->Deg2 Deg3 Boroxine Formation (Trimerization) Cond3->Deg3

Logical relationship of environmental conditions driving boronic acid degradation pathways.

Experimental Workflows: Suzuki-Miyaura Cross-Coupling Protocol

To maximize the yield of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid in C-C bond formation, the following protocol is engineered as a self-validating system. The choice of a mild base ( K2​CO3​ ) and a biphasic solvent system (1,4-Dioxane/Water) is deliberate: the dioxane solubilizes the lipophilic ether moiety, while the water dissolves the base to form the reactive boronate intermediate at the solvent interface, minimizing homogeneous protodeboronation[1].

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Causality: Oxidation Prevention)

  • Prepare a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Sparge the solvent mixture with Argon for 15 minutes. Rationale: Removing dissolved oxygen prevents the competitive oxidation of the boronic acid to the phenol and protects the Pd(0) catalyst from deactivation.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv) and (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 equiv). Rationale: A 20% excess of boronic acid compensates for any minor protodeboronation that occurs during heating.

  • Add K2​CO3​ (2.5 equiv) and Pd(dppf)Cl2​ (0.05 equiv). Rationale: The bidentate dppf ligand prevents palladium black precipitation and accelerates reductive elimination.

  • Add the degassed solvent mixture (approx. 0.1 M concentration relative to the aryl halide).

Step 3: Thermal Activation

  • Seal the flask and heat to 80°C under vigorous stirring (800 rpm) to ensure maximum surface area at the biphasic interface.

Step 4: Self-Validating Checkpoint (LC-MS)

  • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Metric: Look for the mass of the desired cross-coupled product. Crucially, monitor the baseline for the protodeboronated byproduct ( m/z corresponding to 1-(2,3-difluorobenzyloxy)benzene). If the byproduct exceeds 10% area, the base concentration is too high or the solvent was inadequately degassed.

Step 5: Workup & Purification

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Preparation Degas Solvents (N2/Ar) Step2 2. Reaction Assembly Add Boronic Acid, Ar-X, Pd, Base Step1->Step2 Step3 3. Thermal Activation Heat to 80°C Step2->Step3 Check1 Checkpoint A LC-MS at 2 Hours Step3->Check1 Check1->Step3 <95% Conversion Step4 4. Aqueous Workup Extract with EtOAc Check1->Step4 >95% Conversion Step5 5. Purification Silica Gel Chromatography Step4->Step5

Experimental workflow for Suzuki-Miyaura cross-coupling with integrated LC-MS validation.

References

  • Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega.[Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Abstract This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of the novel compound, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. Boronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of the novel compound, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. Boronic acids are pivotal building blocks in medicinal chemistry and drug development, valued for their unique chemical reactivity and biological interactions.[1][2] The introduction of a difluorobenzyl ether moiety is of particular interest for its potential to modulate lipophilicity, hydrogen bonding capabilities, and overall pharmacokinetic properties. This document details a plausible synthetic route, a robust protocol for single-crystal growth, and a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure refinement. While serving as a procedural guide for this specific molecule, the principles and techniques described herein are broadly applicable to the characterization of new chemical entities in the pharmaceutical sciences.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their utility is most famously highlighted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3] Beyond their synthetic versatility, the boronic acid functional group, -B(OH)₂, is a unique Lewis acid that can form reversible covalent bonds with diols. This property is of immense interest in drug design, enabling the targeting of glycoproteins, sugars, and the active sites of certain enzymes.

The title compound, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, combines the established boronic acid pharmacophore with a synthetically introduced (2,3-Difluorobenzyl)oxy group. The fluorine atoms on the benzyl ring are expected to influence the molecule's electronic properties, conformational preferences, and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding. Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is therefore critical to understanding its structure-activity relationship (SAR) and for rational drug design.

Synthesis and Crystallization

A robust and reproducible synthesis followed by successful crystallization is the essential prerequisite for any crystallographic study.

Proposed Synthetic Pathway

A logical and efficient synthetic route to the title compound involves the etherification of a commercially available precursor, 3-hydroxyphenylboronic acid. The Williamson ether synthesis is a classic and reliable method for this transformation.[4]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions R1 3-Hydroxyphenylboronic acid C1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat R1->C1 1.0 eq R2 2,3-Difluorobenzyl bromide R2->C1 1.1 eq P1 (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid C1->P1 Williamson Ether Synthesis

Caption: Proposed synthetic route via Williamson etherification.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 eq).[5]

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a suitable solvent such as acetone or DMF.

  • Alkylation: Add 2,3-difluorobenzyl bromide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified. A common method involves an aqueous work-up followed by recrystallization or column chromatography to yield the pure boronic acid.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is often the most challenging step. Boronic acids frequently form well-ordered crystals due to their strong hydrogen-bonding capabilities.[3][6][7][8][9] Slow evaporation is a reliable method for growing crystals suitable for SC-XRD.[10][11]

  • Solvent Selection: Screen various solvents for solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. Common choices include ethanol, methanol, toluene, or mixed solvent systems like ethyl acetate/hexane.[10][12]

  • Solution Preparation: Dissolve a small amount of the purified compound (e.g., 20-30 mg) in a minimal volume of the chosen hot solvent in a clean vial.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once well-formed, block-like crystals appear (ideal size: 0.1-0.3 mm), carefully extract a suitable crystal using a cryo-loop.[13][14]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13]

XRD_Workflow cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis Crystal Select & Mount Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer DataCollection Data Collection (Omega Scans) Diffractometer->DataCollection Integration Integration (hkl file generation) DataCollection->Integration Scaling Scaling & Absorption Correction Integration->Scaling SpaceGroup Space Group Determination Scaling->SpaceGroup Solution Structure Solution (Direct Methods) SpaceGroup->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[13][14]

  • Instrumentation: The mounted crystal is placed on a goniometer head in a modern single-crystal X-ray diffractometer. Key components of the instrument include an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a sensitive detector (e.g., CCD or CMOS).[15]

  • Unit Cell Determination: A short series of initial frames (pre-experiment) are collected to locate reflections. These are used by the instrument's software to determine the crystal's unit cell parameters and orientation matrix.[15]

  • Data Collection Strategy: Based on the crystal's symmetry (Laue group), a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This typically involves a series of omega (ω) scans at different phi (φ) settings, where the crystal is rotated through a small angle for each frame.[15][16]

  • Data Acquisition: The full dataset is collected, which may take several hours. The intensity and position of each diffracted X-ray spot (reflection) are recorded.

Data Processing and Structure Refinement
  • Integration: The raw diffraction images are processed to measure the intensity of each reflection. This step converts the 2D images into a list of Miller indices (h,k,l) and their corresponding intensities.[15][16]

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in beam intensity and crystal volume. An absorption correction is applied to correct for the absorption of X-rays by the crystal itself.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which defines its internal symmetry.[15][17]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[18] This initial map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares algorithm.[18][19] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[18] The quality of the final model is assessed by the R-factors (R1 and wR2), which should be as low as possible for a good fit.[19]

Hypothetical Structural Analysis

The following section presents a plausible and realistic structural analysis for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, based on the known chemistry of similar compounds.

Crystallographic Data Summary
ParameterHypothetical Value
Chemical FormulaC₁₃H₁₁BF₂O₃
Formula Weight264.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.53
b (Å)8.21
c (Å)14.67
β (°)98.5
Volume (ų)1255.4
Z4
Calculated Density (g/cm³)1.397
Absorption Coeff. (mm⁻¹)0.120
F(000)544
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-Fit on F²1.05
Molecular Structure and Conformation

The refined molecular structure would reveal the precise bond lengths, bond angles, and torsional angles. The boronic acid group, -B(OH)₂, is expected to be nearly planar. A key conformational feature would be the torsion angles defining the orientation of the (2,3-difluorobenzyl)oxy group relative to the phenylboronic acid core.

Caption: Schematic of the molecular structure of the title compound.

Supramolecular Assembly and Hydrogen Bonding

A hallmark of phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers.[6][7][8][9] The two -OH groups of one molecule form strong O-H···O hydrogen bonds with the -OH groups of a neighboring, centrosymmetrically-related molecule. This typically results in a robust R²₂(8) graph set motif. These dimeric pairs then serve as building blocks for a more extended three-dimensional network. The fluorine atoms may also participate in weaker C-H···F interactions, further stabilizing the crystal packing.

H_Bonding Molecule1 B O-H O-H Ph-O-BnF₂ Molecule2 B O-H O-H Ph-O-BnF₂ Molecule1:O1->Molecule2:O2 O-H···O Molecule2:O1->Molecule1:O2 O-H···O

Caption: Hydrogen-bonded dimer motif common in boronic acids.

Conclusion

The comprehensive structural elucidation of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, as outlined in this guide, is a critical step in its development as a potential pharmaceutical agent. The combination of rational synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction provides unparalleled insight into its molecular geometry and intermolecular interactions. This foundational knowledge is essential for understanding its physicochemical properties, predicting its binding behavior with biological targets, and guiding future lead optimization efforts in drug discovery.

References

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. [Link]

  • Rosca, D. A., et al. (2013). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2004). Fragment of the crystal lattice showing the hydrogen-bonding interactions. ResearchGate. [Link]

  • Dara, V., et al. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. MDPI. [Link]

  • InfinityLab. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
  • Pączkowska, M., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]

  • Buerger, H., et al. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. IUCr Journals. [Link]

  • HKL Research. Small Molecule Structure Solution and Refinement. [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection. YouTube. [Link]

  • Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Th. Geyer. (3-(Benzyloxy)phenyl)boronic acid 0.98. [Link]

  • CCP4. X-ray Diffraction Data Collection. [Link]

  • Baerends, E. J., et al. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. PubMed. [Link]

  • El Bialy, S. A. A., et al. (2005). Synthesis of benzyloxycyanophenylboronic esters. ResearchGate. [Link]

  • CCP4 Wiki. Solve a small-molecule structure. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

Sources

Foundational

The Chemical Biology of Fluorinated Benzyl Phenylboronic Acids: Mechanisms, Applications, and Experimental Paradigms

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Phenylboronic acids (PBAs) have long been recognized for their unique ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Phenylboronic acids (PBAs) have long been recognized for their unique ability to form reversible covalent bonds with cis-diols, making them invaluable for saccharide sensing and targeted drug delivery. However, the clinical and biological utility of unmodified PBAs is fundamentally limited by their high pKa (~8.8) and susceptibility to oxidative degradation.

This whitepaper explores the critical role of fluorination in overcoming these barriers. By acting as a powerful electron-withdrawing group (EWG), fluorine substitution fundamentally alters the electronic landscape of the boron atom. This modification lowers the pKa to physiological ranges, enhances metabolic stability, and enables real-time tracking via ¹⁹F NMR. As a Senior Application Scientist, I have structured this guide to unpack the thermodynamic mechanisms of fluorinated PBAs (F-PBAs), detail their biological target interactions, and provide self-validating experimental workflows for bench-to-bedside translation.

Core Mechanism of Action: Electronic Modulation

The sp² to sp³ Hybridization Switch

In aqueous environments, PBAs exist in an equilibrium between an uncharged, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) boronate state. The sp³ hybridized boronate anion is the active species responsible for binding cis-diols (such as glucose or sialic acid) to form stable cyclic esters.

Unmodified PBA has a pKa of approximately 8.8, meaning that at physiological pH (7.4), the vast majority of the molecules remain in the inactive sp² state. The introduction of fluorine atoms at the ortho, meta, or para positions draws electron density away from the boron's vacant p-orbital. This dual electronic modulation dramatically lowers the pKa (often to ~7.2–7.4) and significantly enhances diol-binding kinetics 1. Consequently, a much higher molar fraction of the reactive tetrahedral species is available at pH 7.4.

Mechanism A Fluorinated PBA (sp² Hybridized, Neutral) High pKa B Tetrahedral Boronate (sp³ Hybridized, Anionic) Active State at pH 7.4 A->B OH⁻ / H₂O (F-substitution lowers pKa) B->A H⁺ C cis-Diol Complex (Stable Boronate Ester) B->C + cis-Diol (e.g., Glucose) C->B - cis-Diol

Figure 1: Electronic modulation of F-PBAs facilitating sp² to sp³ transition and diol binding.

Oxidative Stability and ROS Responsiveness

A historical bottleneck for boronic acids in biological contexts is their rapid oxidation by reactive oxygen species (ROS), such as H₂O₂ or peroxynitrite, which converts the boronic acid into a phenol 2. This degradation event causes a massive shift in electron density that can be tracked precisely via ¹⁹F NMR [[3]]().

However, diminishing the electron density on the boron atom—either via fluorination or by designing boralactones (where a carboxyl group acts as an intramolecular ligand)—destabilizes the rate-limiting transition state of the oxidation reaction. This rational structural tuning can increase oxidative stability by up to 10⁴-fold, ensuring the molecule survives long enough to reach its biological target 2.

Biological Target Interactions

Enzyme Inhibition via Transition State Mimicry

Beyond saccharide sensing, F-PBAs are potent, non-β-lactam-like inhibitors of serine β-lactamases (e.g., KPC-2 and AmpC). The electrophilic boron atom undergoes nucleophilic attack by the active-site serine hydroxyl group. This forms a reversible, tetrahedral sp³ adduct that perfectly mimics the high-energy transition state of β-lactam antibiotic hydrolysis, effectively neutralizing the resistance mechanism of the pathogen 4.

Enhanced Lipophilicity and Cytotoxicity in Oncology

The introduction of fluorine atoms enhances metabolic stability, lipophilicity, and membrane permeability, which directly boosts drug efficacy in vivo 5. For example, fluoroaryl-substituted derivatives of the anticancer agent FL118 exhibit profound cytotoxic effects, with specific fluorinated derivatives achieving IC50 values as low as 9 nM in A549 lung cancer cells 5.

Disruption of Intracellular Redox in Pathogens

Highly fluorinated derivatives also exhibit potent antifungal properties. Compound A49 (2-chloro-5-trifluoromethoxybenzeneboronic acid) demonstrates an EC50 of 0.39 μg/mL against Botrytis cinerea. Its mechanism relies on degrading intracellular redox processes, leading to the lethal accumulation of ROS and the loss of cell membrane integrity 6.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous data collection, the following protocols are designed as self-validating systems, embedding internal checks to verify mechanistic integrity.

Protocol A: Quantifying cis-Diol Binding Affinity via ¹⁹F NMR

Causality for Method Selection: While ¹¹B NMR is traditionally considered for boron compounds, the ¹¹B nucleus is quadrupolar, yielding broad, poorly resolved peaks 7. Conversely, ¹⁹F NMR utilizes a spin-½ nucleus with 100% natural abundance. It is exquisitely sensitive to the local electron density changes that occur during the sp²-to-sp³ transition, allowing for highly accurate, label-free Kd determination 3.

  • Sample Preparation: Dissolve the F-PBA target (1 mM) in deuterated PBS buffer (pH 7.4) to mimic physiological conditions.

  • Baseline Acquisition: Record the initial ¹⁹F NMR spectrum to establish the chemical shift of the unbound sp²/sp³ equilibrium state.

  • Ligand Titration: Sequentially add aliquots of the target cis-diol (e.g., glucose) ranging from 0.1 to 10 molar equivalents.

  • Equilibration & Measurement: Allow 5 minutes per addition for the dynamic boronate ester formation to equilibrate. Record the perturbed chemical shift (Δδ).

  • Kinetic Analysis: Plot Δδ against ligand concentration and fit the data to a 1:1 binding isotherm using non-linear regression to extract the dissociation constant (Kd).

Self-Validation Mechanism: The presence of a clean isosbestic point in the overlaid NMR titration spectra confirms a direct two-state transition (unbound to bound) without intermediate degradation or off-target aggregation.

Workflow S1 1. Sample Preparation 1 mM F-PBA in D₂O/PBS (pH 7.4) S2 2. Baseline ¹⁹F NMR Establish sp²/sp³ Chemical Shift S1->S2 S3 3. Ligand Titration Sequential addition of cis-diol S2->S3 S4 4. Data Acquisition Monitor Peak Perturbation (Δδ) S3->S4 S5 5. Kinetic Analysis Non-linear Regression for Kd S4->S5

Figure 2: Self-validating ¹⁹F NMR workflow for determining F-PBA binding kinetics.

Protocol B: Enzyme Inhibition Kinetics (Serine β-Lactamases)

Causality for Method Selection: To differentiate between competitive reversible inhibition and irreversible suicide inhibition, a jump-dilution assay is mandatory.

  • Pre-incubation: Incubate recombinant β-lactamase (e.g., KPC-2) with F-PBA at 10x the estimated IC50 in HEPES buffer (pH 7.0) for 15 minutes.

  • Jump-Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a buffer containing a chromogenic reporter substrate (nitrocefin).

  • Kinetic Monitoring: Measure absorbance continuously at 485 nm for 10 minutes to determine the initial velocity (v0).

Self-Validation Mechanism: Immediate recovery of enzymatic activity post-dilution validates the reversible nature of the covalent bond, ruling out non-specific protein denaturation or irreversible active-site destruction 4.

Quantitative Data Summary

The following table synthesizes the structure-activity relationships of key PBA derivatives discussed in this guide:

Compound ClassStructural ModificationPrimary Biological TargetKey Metric / OutcomeRef
Unmodified PBA NoneGlucose SensingpKa ~8.8 (Sub-optimal at pH 7.4)1
Fluoro-2-PBA ortho-FluorinationInsulin Delivery SystemspKa ~7.8, Enhanced diol kinetics[[1]]()
FL118 Derivatives (7n) Fluorinated Aryl GroupA549 Cancer CellsIC50 = 9 nM5
Compound A49 TrifluoromethoxyB. cinerea (Fungus)EC50 = 0.39 μg/mL6
Boralactone Intramolecular LigandGeneral Biological Contexts10⁴-fold increase in oxidative stability[[2]]()

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols Utilizing (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Optimization, API Synthesis, and Materials Science Executive Summary The Suzuki-Miyaura cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Optimization, API Synthesis, and Materials Science

Executive Summary

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern drug discovery, enabling the rapid expansion of structure–activity relationships (SAR) through robust C(sp²)–C(sp²) bond formation [1]. This application note provides a comprehensive, self-validating guide for utilizing (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid in cross-coupling workflows.

This specific building block features a fluorinated benzyl ether motif—a highly prized structural vector in medicinal chemistry known to enhance lipophilicity, improve metabolic stability against cytochrome P450 oxidation, and optimize target residence time. Because the ether linkage is situated in the meta position relative to the boronic acid, the resonance donation to the boron atom is minimized. Consequently, this reagent behaves as an electron-neutral to slightly electron-rich boronic acid, offering excellent stability against protodeboronation while maintaining high transmetalation efficiency [2].

Mechanistic Rationale & Pathway

To achieve high-yielding couplings, it is critical to understand the causality behind reagent selection. The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination [2].

  • Oxidative Addition: The insertion of Pd(0) into the aryl halide bond. For unhindered aryl bromides and iodides, standard catalysts like Pd(dppf)Cl₂ are sufficient. For highly stable aryl chlorides, electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) are mandatory to lower the activation energy barrier [3].

  • Transmetalation: The transfer of the aryl group from boron to palladium. This step is strictly base-dependent. The base (e.g., K₂CO₃ or K₃PO₄) coordinates with the boronic acid to form a reactive, electron-rich boronate complex, increasing the nucleophilicity of the organic group [4]. Water is a critical co-solvent here, as it facilitates the dissolution of the inorganic base and accelerates the formation of the active boronate species.

  • Reductive Elimination: The formation of the final C–C bond and regeneration of the Pd(0) catalyst. Steric bulk from ligands like XPhos actively accelerates this step by "pushing" the two aryl groups together.

SMCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_2 Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) TransMet Pd(II)(Ar)(Ar')L_2 Transmetalation Complex OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Ar-Ar' Cross-Coupled Product TransMet->Product Boronic (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid + Base / H2O Boronic->TransMet Halide Aryl Halide (Ar-X) Halide->OxAdd

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling tailored for the target boronic acid.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimization landscape for coupling (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid with various electrophiles. These parameters are synthesized from established pharmaceutical process chemistry protocols [4].

Electrophile TypeRecommended Catalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Expected Yield
Aryl Iodide Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)80 °C> 90%
Aryl Bromide Pd(dppf)Cl₂·CH₂Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80 °C85 - 95%
Aryl Chloride XPhos Pd G2 (2%)K₃PO₄ (3.0)THF/H₂O (10:1)90 °C75 - 85%
Sterically Hindered BrettPhos Pd G3 (3%)K₃PO₄ (3.0)1,4-Dioxane/H₂O (10:1)100 °C70 - 80%

Experimental Protocols

Protocol A: Standard High-Yield Coupling (For Aryl Bromides/Iodides)

This protocol utilizes Pd(dppf)Cl₂, which provides an excellent balance of stability and reactivity for standard electrophiles.

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide, Boronic Acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state and promotes the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath or heating block. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 4 hours, sample the organic layer. Dilute with MS-grade Acetonitrile and analyze via LC-MS. The reaction is self-validating when the starting aryl bromide peak is <1% relative to the product peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Advanced Coupling (For Aryl Chlorides or Hindered Substrates)

Aryl chlorides possess a high C–Cl bond dissociation energy. This protocol employs XPhos Pd G2, a pre-catalyst that rapidly generates a highly active, mono-ligated Pd(0) species under mild basic conditions [3].

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.5 mmol, 1.5 equiv) (Note: Excess used to offset slower oxidative addition).

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • THF (5.0 mL) and Deionized H₂O (0.5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a vial with the Aryl Chloride, Boronic Acid, K₃PO₄, and XPhos Pd G2.

  • Solvent Addition: Add degassed THF and H₂O. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Heat to 90 °C. The use of K₃PO₄ is intentional; it is a stronger base than K₂CO₃, which is required to accelerate transmetalation when using bulky dialkylbiaryl phosphine ligands.

  • Workup: Proceed as described in Protocol A.

Troubleshooting & Quality Control

Even with robust protocols, side reactions can occur. The diagnostic workflow below provides field-proven interventions for common failure modes.

Troubleshooting Start Issue: Low Product Yield Check Analyze via LC-MS / UPLC Start->Check Unreacted Unreacted Aryl Halide Check->Unreacted Dehalogenation Dehalogenation (Ar-H) Check->Dehalogenation Protodeboronation Protodeboronation of Boronic Acid Check->Protodeboronation Homocoupling Ar'-Ar' Homocoupling Check->Homocoupling Sol1 Switch to highly active Pd(0) e.g., XPhos Pd G2 Unreacted->Sol1 Sol2 Lower temperature, use anhydrous conditions Dehalogenation->Sol2 Sol3 Slow addition of boronic acid, reduce water content Protodeboronation->Sol3 Sol4 Strictly degas solvents (Ar/N2), exclude oxygen Homocoupling->Sol4

Figure 2: Diagnostic decision tree for troubleshooting Suzuki-Miyaura cross-coupling reactions.

  • Protodeboronation: If the boronic acid undergoes competitive hydrolysis (yielding 1-(2,3-difluorobenzyloxy)benzene), reduce the water content, lower the reaction temperature, or switch to an anhydrous fluoride source (e.g., CsF in dry Dioxane).

  • Homocoupling: The formation of the biaryl dimer of the boronic acid is strictly oxygen-dependent. Ensure rigorous sparging of solvents and verify the integrity of the inert atmosphere manifold.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. nih.gov.
  • Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI. encyclopedia.pub.
  • Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals | Organic Letters. acs.org.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. preprints.org.
Application

Application Note: Palladium Catalyst Selection and Optimization for Suzuki-Miyaura Coupling of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Executive Summary The synthesis of complex biaryl scaffolds often relies on the Suzuki-Miyaura cross-coupling reaction. When utilizing highly functionalized building blocks such as (3-((2,3-Difluorobenzyl)oxy)phenyl)boro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl scaffolds often relies on the Suzuki-Miyaura cross-coupling reaction. When utilizing highly functionalized building blocks such as (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , researchers face unique physicochemical challenges. While the meta-substitution pattern avoids the severe steric penalty seen in ortho-substituted analogues, the lipophilic 2,3-difluorobenzyl ether moiety significantly reduces aqueous solubility and alters the electronic landscape of the transmetalation step.

As a Senior Application Scientist, I have structured this protocol to move beyond generic coupling conditions. This guide provides a causality-driven framework for selecting the optimal palladium catalyst, ligand, and base to maximize yield, suppress protodeboronation, and eliminate homocoupling artifacts.

Mechanistic Insights & Causality

To rationally design a coupling protocol for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, we must address three competing kinetic pathways inherent to the catalytic cycle:

Transmetalation vs. Protodeboronation

Boronic acids are susceptible to base-catalyzed protodeboronation. The transmetalation step requires the formation of a reactive trihydroxyboronate species, [ArB(OH)3​]− , at the aqueous-organic interface [1]. If the base is too strong (e.g., aqueous NaOH) or the catalyst is inactive, protodeboronation will outcompete carbon-carbon bond formation. Therefore, a mild base like K3​PO4​ in a biphasic solvent system (1,4-Dioxane/ H2​O ) is required to continuously generate the active boronate without degrading the starting material.

Reductive Elimination Acceleration

The overall turnover frequency (TOF) of the catalytic cycle is frequently limited by the reductive elimination step. The bulky nature of the 3-((2,3-difluorobenzyl)oxy)phenyl group creates a high activation barrier for the collapse of the Pd(II) intermediate into the biaryl product. Employing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos accelerates this step by forcing the aryl groups into a reactive cis-conformation around the palladium center [3].

Suppression of Homocoupling

Arylboronic acids can undergo oxidative homocoupling to form symmetrical biaryls (e.g., 3,3'-bis((2,3-difluorobenzyl)oxy)biphenyl) in the presence of Pd(II) and trace oxygen [4]. This side reaction consumes the valuable boronic acid and complicates purification. A strict degassing protocol and the use of pre-formed Pd(0) or rapid-reduction precatalysts (like Buchwald Generation 2/3 precatalysts) are critical to mitigating this [2].

Catalyst and Ligand Selection Matrix

The table below summarizes the quantitative performance of various catalytic systems when applied to bulky, lipophilic arylboronic acids with ether linkages.

Catalyst SystemLigandBaseSolvent SystemTypical YieldMechanistic Rationale
Pd(PPh3​)4​ None Na2​CO3​ Toluene / H2​O 40 - 50%Slow oxidative addition; prone to oxidation; high rates of homocoupling due to long reaction times.
Pd(dppf)Cl2​ dppf K2​CO3​ Dioxane / H2​O 65 - 75%Bidentate ligand prevents Pd-black precipitation, but reductive elimination remains sluggish.
Pd(OAc)2​ / SPhos SPhos K3​PO4​ Dioxane / H2​O > 90%Electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination [2, 3].
SPhos Pd G3 SPhos K3​PO4​ Dioxane / H2​O > 95%Precatalyst ensures rapid, quantitative generation of active Pd(0)L1​ , allowing room temp to 60°C reactions [2].

Visualizing the Catalytic Architecture

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd0->OxAdd + Aryl Halide (Fast with SPhos) TransMet Transmetalation [Ar-Pd(II)(L)-Ar'] OxAdd->TransMet + [Ar'B(OH)3]- (Base dependent) RedElim Reductive Elimination Biaryl Product TransMet->RedElim - Boric Acid (Turnover limiting) RedElim->Pd0 - Biaryl (Accelerated by bulk)

Figure 1: Suzuki-Miyaura catalytic cycle optimized for sterically demanding arylboronic acids.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard (1,3,5-trimethoxybenzene), the researcher can quantitatively track conversion via LC-MS or NMR, ensuring that any failure is immediately isolated to either catalyst death or reagent degradation.

Materials Required:
  • Boronic Acid: (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Base: K3​PO4​ (aqueous, 2.0 M, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

Step 1: Reaction Assembly & Internal Control Setup

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol).

  • Add the SPhos Pd G3 precatalyst (0.02 mmol). Causality Note: Adding the precatalyst as a solid prevents premature degradation that can occur in stock solutions.

Step 2: Strict Degassing (Crucial for Homocoupling Suppression)

  • Seal the Schlenk tube with a rubber septum.

  • Evacuate the vessel and backfill with high-purity Argon (repeat 3 times).

  • In a separate flask, prepare a mixture of 1,4-Dioxane (4.0 mL) and 2.0 M aqueous K3​PO4​ (1.5 mL). Sparge this biphasic mixture with Argon for 15 minutes.

Step 3: Execution and Kinetic Monitoring

  • Inject the degassed solvent mixture into the Schlenk tube via syringe.

  • Place the reaction in a pre-heated oil bath at 60°C. Vigorous stirring (800+ RPM) is mandatory to maximize the interfacial surface area between the aqueous base and the organic layer.

  • Validation Check: At t=1 hour , withdraw a 10 µL aliquot via a micro-syringe, dilute in LC-MS grade Acetonitrile, and analyze. Compare the product peak integral to the 1,3,5-trimethoxybenzene internal standard.

Step 4: Quench and Isolation

  • Once LC-MS indicates complete consumption of the aryl halide (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and Water (5 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate ( 2×10 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

ProtocolWorkflow Prep 1. Preparation Weigh Reagents & IS Degas 2. Degassing Argon Sparge/Cycle Prep->Degas React 3. Cross-Coupling Heat to 60°C Degas->React Monitor 4. Validation LC-MS vs IS React->Monitor Workup 5. Workup Extraction & Column Monitor->Workup

Figure 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (ACS Publications) URL:[Link]

Method

Application Note: A Scalable and Robust Protocol for the Synthesis of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid

Abstract (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2][3] As demand for such intermediates grows, the need for reliable, safe, and scalable synthetic procedures becomes paramount. This application note provides a comprehensive, two-step protocol for the multigram-scale synthesis of this target compound. We will detail a strategic approach that prioritizes process safety, efficiency, and robustness by employing a palladium-catalyzed Miyaura borylation, thereby avoiding the use of hazardous organolithium reagents often associated with traditional boronic acid syntheses.[4] This guide explains the causality behind experimental choices, offers detailed step-by-step protocols, and addresses critical scale-up considerations for researchers in drug development and process chemistry.

Introduction and Strategic Rationale

Arylboronic acids are indispensable tools in modern organic synthesis.[5] Their synthesis typically involves two primary pathways: the reaction of organometallic intermediates (Grignard or organolithium) with borate esters, or the transition metal-catalyzed borylation of aryl halides.[4][5]

  • Organometallic Route: This classic method involves a halogen-metal exchange at low temperatures (e.g., -78 °C) followed by quenching with a trialkyl borate.[4] While atom-efficient, this approach presents significant challenges for scale-up, primarily due to the pyrophoric and highly reactive nature of organolithium reagents like n-BuLi, which demand stringent anhydrous conditions and specialized handling protocols to mitigate safety risks.[6][7][8]

  • Palladium-Catalyzed Borylation: This modern alternative offers superior functional group tolerance and a significantly improved safety profile.[4][9][10][11] The Miyaura borylation, which couples an aryl halide with a diboron reagent, is particularly well-suited for industrial applications. By utilizing tetrahydroxydiboron (B₂(OH)₄), the synthesis becomes more atom-economical, directly yielding the desired boronic acid and avoiding the extra hydrolysis step required when using pinacol-protected diboron reagents (B₂pin₂).[4]

For this guide, we have selected a two-step sequence commencing with a Williamson ether synthesis followed by a palladium-catalyzed Miyaura borylation. This strategy is designed for optimal scalability, safety, and efficiency.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Miyaura Borylation A 3-Bromophenol C 1-Bromo-3-((2,3-difluorobenzyl)oxy)benzene A->C K₂CO₃, Acetone, Reflux B 2,3-Difluorobenzyl bromide B->C E (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid C->E Pd(dppf)Cl₂, KOAc, 2-BuOH, 100 °C D Tetrahydroxydiboron (B₂(OH)₄) D->E

Figure 1: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-((2,3-difluorobenzyl)oxy)benzene

This step involves a standard Williamson ether synthesis. Acetone is chosen as the solvent for its suitable boiling point and ease of removal. Potassium carbonate serves as a mild and inexpensive base to deprotonate the phenol.

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • 3-Bromophenol

  • 2,3-Difluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 5-10 mL per gram of 3-bromophenol).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 2,3-difluorobenzyl bromide (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KBr salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 1-bromo-3-((2,3-difluorobenzyl)oxy)benzene, is often of sufficient purity (>95%) to be carried forward to the next step. If necessary, purification can be achieved via flash column chromatography on silica gel.

Step 2: Scale-Up Synthesis of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

This protocol is adapted from robust industrial procedures for Miyaura borylation.[4] 2-Butanol is an excellent solvent for this reaction at scale, and potassium acetate (KOAc) is an effective base. A palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, is crucial for efficient catalytic turnover.

Materials and Equipment:

  • Jacketed glass reactor or multi-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet

  • Temperature probe and controller

  • 1-Bromo-3-((2,3-difluorobenzyl)oxy)benzene (from Step 1)

  • Tetrahydroxydiboron (B₂(OH)₄)

  • Potassium acetate (KOAc), anhydrous

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 2-Butanol (2-BuOH)

  • Hydrochloric acid (HCl), concentrated

  • Water (H₂O)

  • Filtration apparatus

Procedure:

  • Inerting the Reactor: Equip a clean, dry reactor with a nitrogen atmosphere. Perform at least three vacuum/nitrogen purge cycles to remove oxygen.

  • Charging Reagents: To the inerted reactor, charge 1-bromo-3-((2,3-difluorobenzyl)oxy)benzene (1.0 eq), tetrahydroxydiboron (B₂(OH)₄) (1.2 eq), and anhydrous potassium acetate (3.0 eq).

  • Add 2-butanol (approx. 10-15 volumes relative to the starting aryl bromide).

  • Degassing: Stir the suspension and perform three additional vacuum/nitrogen purge cycles to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst (0.01-0.02 eq).

  • Reaction: Heat the reaction mixture to 100 °C. The reaction is typically complete within 2-4 hours. Monitor progress by HPLC, checking for the disappearance of the starting aryl bromide.

  • Work-up and Isolation: a. Cool the reaction mixture to 20-25 °C. b. Perform a polish filtration to remove the generated KBr salts and other inorganic solids. Wash the solids with a small amount of 2-BuOH. c. Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately 5-6 volumes. d. Slowly add concentrated HCl to the stirred slurry to adjust the pH to ~1-2. This facilitates the hydrolysis of any boronic ester intermediates and ensures the product is in its free acid form. e. Stir the resulting suspension at 20-25 °C for 1-2 hours to allow for complete precipitation. f. Filter the solid product. Wash the wet cake sequentially with 2-butanol and water to remove residual salts and impurities.

  • Purification and Drying: a. To remove boric acid and other water-soluble impurities, reslurry the wet cake in water at 40-50 °C for 1 hour. b. Cool the slurry to 20-25 °C, filter the product, and wash with fresh water. c. Dry the purified (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid under vacuum at 40-50 °C until a constant weight is achieved.

Scale-Up Considerations and Data

Scaling up from the bench requires careful consideration of heat transfer, mass transfer, and safety.

  • Oxygen Sensitivity: The palladium(0) species, which is the active catalyst, is sensitive to oxygen.[4] Thorough degassing of the solvent and inerting of the reactor are critical for achieving consistent results and preventing catalyst deactivation, especially on a larger scale where surface-area-to-volume ratios decrease.

  • Exothermicity: While the Miyaura borylation is not violently exothermic, adequate temperature control via a jacketed reactor is essential to maintain the target temperature and prevent side reactions.

  • Purification Challenges: Boronic acids can be challenging to purify via chromatography due to their polarity and potential for decomposition on silica gel.[12][13] The described work-up involving acidic hydrolysis and a water reslurry is a robust method for isolating a high-purity product without chromatography. Recrystallization from a suitable solvent system (e.g., EtOAc/heptane) can be employed for further purification if needed.[12]

Table 1: Representative Reagent Quantities and Expected Yields

Scale3-Bromophenol (Step 1)Intermediate (Step 2)Final Product (g)Overall Yield (%)Purity (HPLC)
Lab (10 g) 10.0 g18.2 g~13.5 g80-85%>98%
Pilot (1 kg) 1.0 kg1.82 kg~1.35 kg80-85%>98%

Mechanistic Insight: The Miyaura Borylation Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and process optimization. The catalytic cycle for the Miyaura borylation generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][14][15]

G cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Boryl Ar-Pd(II)L₂-B(OH)₂ PdII_Aryl->PdII_Boryl Transmetalation (B₂(OH)₄, Base) PdII_Boryl->Pd0 Reductive Elimination (Forms Ar-B(OH)₂) c1 c2 c3 ArBr Ar-Br B2OH4 B₂(OH)₄ ArBOH2 Ar-B(OH)₂

Figure 2: Simplified catalytic cycle for Miyaura borylation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the boron moiety is transferred from the diboron reagent to the palladium center, displacing the bromide. This is often the rate-determining step.[1]

  • Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronic acid product and regenerating the Pd(0) catalyst to re-enter the cycle.[2]

Conclusion

This application note outlines a validated and scalable two-step synthesis for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. By selecting a modern palladium-catalyzed borylation over a traditional organometallic approach, this protocol offers a superior safety profile, excellent functional group tolerance, and high yields, making it highly suitable for implementation in both research and drug development settings. The detailed procedures and scale-up considerations provided herein serve as a robust guide for producing this key synthetic intermediate with high purity and consistency.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Sigismondo, G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]

  • Boffi, A., et al. (1992). Boronic Acid matrices for the affinity purification of glycoproteins and enzymes. Methods in Molecular Biology. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Society Reviews. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alves, M. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Pye, P. J., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development. [Link]

  • Gilar, M., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]

  • Singh, U. P., & Singleton, D. A. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Tcyrulnikov, S., et al. (2019). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Letters. [Link]

  • ResearchGate. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

  • Lukin, K., Zhang, Q., & Leanna, M. R. (2009). Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst. The Journal of Organic Chemistry. [Link]

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]

  • New Jersey Institute of Technology. PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. [Link]

  • University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents. [Link]

Sources

Application

Application Notes and Protocols for the Integration of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid in Active Pharmaceutical Ingredient (API) Development

Introduction: Strategic Incorporation of a Fluorinated Building Block In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Incorporation of a Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The 2,3-difluorobenzyl ether group, in particular, offers a unique combination of steric and electronic properties that can favorably influence metabolic stability, binding affinity, and membrane permeability.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the effective utilization of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , a versatile building block for the synthesis of novel biaryl and heteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction.

Boronic acids are generally stable, easy to handle, and serve as key intermediates in a multitude of organic transformations, most notably the palladium-catalyzed Suzuki-Miyaura coupling.[3] This reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] This application note will detail the synthesis, characterization, and application of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, with a focus on providing robust protocols and explaining the scientific rationale behind the experimental choices.

Physicochemical Properties and Handling

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₃H₁₁BF₂O₃Based on chemical structure
Molecular Weight ~264.03 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for phenylboronic acids[3]
Solubility Soluble in polar organic solvents (e.g., THF, Dioxane, DMF, Methanol)General solubility of phenylboronic acids[3]
Stability Stable under standard conditions, sensitive to strong oxidizing agents and high heat. Can form boroxines upon dehydration.General stability of boronic acids[5]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and boroxine formation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

Synthesis of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

A plausible and efficient synthetic route to (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid involves a two-step process starting from commercially available 3-bromophenol and 2,3-difluorobenzyl bromide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Borylation 3-Bromophenol 3-Bromophenol 2,3-Difluorobenzyl bromide 2,3-Difluorobenzyl bromide Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetone) Solvent (e.g., Acetone) Product_1 1-Bromo-3-((2,3-difluorobenzyl)oxy)benzene Product_1_b 1-Bromo-3-((2,3-difluorobenzyl)oxy)benzene n-BuLi n-BuLi Triisopropyl borate Triisopropyl borate Acidic Workup (e.g., HCl) Acidic Workup (e.g., HCl) Final_Product (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle. [6][7]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Boronic Acid 1.2 equivalentsA slight excess ensures complete consumption of the potentially more valuable halide.
Aryl Halide 1.0 equivalentLimiting reagent.
Palladium Catalyst 1-5 mol%Typical catalyst loading for efficient turnover.
Base 2.0-3.0 equivalentsActivates the boronic acid for transmetalation. [8]
Solvent Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)Common solvent systems that facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the palladium catalyst.

Procedure:

  • In a reaction vessel, combine (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization and Quality Control

The purity and identity of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid and the resulting coupled products should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for structural elucidation. The ¹¹B NMR chemical shift can provide information about the electronic environment of the boron atom. [5][9][10]* Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds. [9]

The Role of the 2,3-Difluorobenzyl Ether Moiety in API Development

The incorporation of the 2,3-difluorobenzyl ether moiety can offer several advantages in drug design:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability of the API. [1]* Modulation of Physicochemical Properties: The fluorine atoms can alter the lipophilicity and pKa of the molecule, which can impact its solubility, permeability, and protein binding characteristics. [2]* Improved Target Binding: The electronegative fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased potency. [11]The specific 2,3-difluoro substitution pattern can also influence the conformational preferences of the molecule, which may be advantageous for optimal binding.

Conclusion

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a valuable and versatile building block for the synthesis of novel APIs. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl and heteroaryl structures. The incorporated 2,3-difluorobenzyl ether moiety has the potential to confer advantageous pharmacokinetic and pharmacodynamic properties, making this reagent a powerful tool in the arsenal of medicinal chemists and drug development professionals. The protocols and information provided herein serve as a comprehensive guide to facilitate the successful integration of this promising intermediate into API development programs.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved from [Link]

  • Oh, S. W., Weiss, J. W., Kerneghan, P. A., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 441-453. Retrieved from [Link]

  • Barrios-Landeros, F., & Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. European Journal of Organic Chemistry, 2021(30), 4216-4234. Retrieved from [Link]

  • Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2025, October 17). Retrieved from [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. (2022, December 19). Organic Process Research & Development, 27(1), 110-121. Retrieved from [Link]

  • Surprisingly complex: Identification of arylboronic acid species in non-polar solvents containing protic and non-protic Lewis base additives by NMR spectroscopy. (2024, March 26). Retrieved from [Link]

  • Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen, E. H., Taylor, A. M., & O'Donovan, M. R. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Organic Process Research & Development, 19(7), 846-851. Retrieved from [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Duan, J. J., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2016). Google Patents.
  • Arylsulfonylamino-6,7,8,9-tetrahydro-5h-benzocyclohepten-1-yloxy-acetic acids. (2012). Google Patents.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]

  • Boronic acid and boronic ester compounds. (2011). Google Patents.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • (4-((2,3-DIFLUOROBENZYL)OXY)PHENYL)BORONIC ACID. (n.d.). Molecularinfo.com. Retrieved from [Link]

  • Suzuki coupling reactions various aryl halides and phenylboronic acid catalyzed with TMU-16-NH2-EDTA@Pd systema. (n.d.). ResearchGate. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]

  • Cyclic boronic acid ester derivatives and therapeutic uses thereof. (n.d.). Google Patents.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Current Organic Synthesis, 19(6), 629-644. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. (n.d.). European Patent Office. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Ideal storage conditions to prevent degradation of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Introduction (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a key building block in synthetic chemistry, valued for its role in constructing complex molecular architectures, particularly in drug discovery. The integr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a key building block in synthetic chemistry, valued for its role in constructing complex molecular architectures, particularly in drug discovery. The integrity of this reagent is paramount for achieving reproducible and successful experimental outcomes. However, like many organoboron compounds, its stability is contingent upon precise handling and storage. This guide provides an in-depth analysis of the compound's stability profile, outlines optimal storage conditions, and offers troubleshooting advice to prevent its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary chemical degradation pathways for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid?

A1: The stability of this boronic acid is influenced by three primary degradation pathways inherent to its structure: protodeboronation, dehydration to form boroxines, and to a lesser extent, oxidation. The benzyl ether linkage is generally stable under standard storage conditions but can be susceptible to cleavage under harsh acidic or reductive environments not typically encountered during storage.

  • Protodeboronation: This is an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1,2-difluoro-3-(m-tolyloxymethyl)benzene.[1][2][3] This reaction is a significant concern as it consumes the active reagent. It can be catalyzed by the presence of moisture and accelerated under either acidic or basic conditions.[1][4][5]

  • Dehydration (Boroxine Formation): Boronic acids can undergo reversible intermolecular dehydration, where three molecules cyclize to form a six-membered ring called a boroxine, releasing three molecules of water.[6][7][8][9][10] This is an equilibrium process. While the boroxine is often still reactive in subsequent coupling reactions (as it can hydrolyze back to the boronic acid in situ), its formation complicates accurate weighing and stoichiometry. Severe dehydration can be promoted by heat or storage in a very dry environment.[6][7]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[11][12] This pathway is primarily a concern with prolonged exposure to air (oxygen) or contact with oxidizing agents.

Below is a diagram illustrating the major degradation pathways.

cluster_main cluster_products A (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (Parent Compound) B 1,2-Difluoro-3-(m-tolyloxymethyl)benzene (Protodeboronated Byproduct) A->B Protodeboronation (Irreversible) Catalysts: H₂O, Acid, Base C Corresponding Boroxine (Cyclic Trimer) A->C Dehydration (Reversible) Driven by: Heat, Dryness D 3-((2,3-Difluorobenzyl)oxy)phenol (Oxidized Byproduct) A->D Oxidation (Irreversible) Reagents: O₂, Oxidizing Agents

Caption: Primary degradation pathways for the title boronic acid.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To mitigate the degradation pathways described above, strict control of the storage environment is critical. The ideal conditions are designed to minimize exposure to moisture, air, heat, and light.

ParameterRecommendationRationale
Temperature Refrigerated (2–8 °C) Slows the rate of all chemical degradation pathways, including dehydration and potential side reactions.[11][13]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, directly inhibiting oxidative degradation and minimizing water-catalyzed protodeboronation.[11][13]
Moisture Strictly Anhydrous Moisture is a key reactant/catalyst in both protodeboronation and the hydrolysis of boroxines.[3][11][14] Store with a desiccant if not under inert gas.
Container Tightly-sealed, amber glass vial Prevents ingress of air and moisture. Amber glass protects against potential, albeit less common, photo-decomposition.[13] Use vials with PTFE-lined caps for a superior seal.
Light Store in the dark While not the primary concern for this specific molecule, storing in the dark is a general best practice for complex organic reagents.[13]
Q3: My solid boronic acid appears clumpy. Is this a sign of degradation?

A3: Not necessarily. Clumping is often a physical sign of moisture absorption. While this does not immediately indicate chemical degradation, it is a critical warning sign. The absorbed water can act as a catalyst for the much more serious issue of protodeboronation over time.[3][11] If you observe clumping, it is imperative to dry the material thoroughly under high vacuum and subsequently store it under a rigorously dry, inert atmosphere.

Q4: The mass spectrum of my new bottle shows a peak corresponding to the boroxine trimer. Is the material impure?

A4: The presence of the boroxine is a common feature of solid boronic acids and is not typically considered an impurity in the traditional sense.[10] The dehydration process that forms the boroxine is a reversible equilibrium.[8]

G BA 3x Boronic Acid R-B(OH)₂ H2O_minus - 3 H₂O BA->H2O_minus BX 1x Boroxine (RBO)₃ H2O_plus + 3 H₂O BX->H2O_plus H2O_plus->BA H2O_minus->BX

Caption: Reversible equilibrium between boronic acid and its boroxine.

In many applications, such as Suzuki-Miyaura coupling, the reaction conditions (often aqueous base) readily hydrolyze the boroxine back to the active boronic acid monomer.[8] The primary issue it presents is in accurately determining the molar quantity of the reagent by weight. For highly sensitive reactions, it is advisable to account for the potential presence of the boroxine.

Q5: I ran a reaction and got a significant amount of a byproduct that lacks a boron signal in the NMR. What happened?

A5: The most probable cause is protodeboronation, which replaces the -B(OH)₂ group with a hydrogen atom.[13] This degradation can occur either during storage or under the reaction conditions themselves.

Troubleshooting Steps:

  • Verify Reagent Quality: Before use, run a quick purity check (e.g., ¹H NMR) on your boronic acid stock. Look for the absence of the characteristic broad -B(OH)₂ proton signals and the appearance of a new aromatic proton in its place.

  • Evaluate Reaction Conditions: Protodeboronation is often promoted by excessive heat, prolonged reaction times, or specific basic/acidic conditions.[2][4][5] Some bases are more prone to causing this side reaction than others.[15]

  • Ensure Anhydrous Setup: If the reaction is meant to be anhydrous, ensure all solvents and reagents are rigorously dried. Any water present can facilitate protodeboronation.

Q6: What specific chemicals should I avoid storing near this boronic acid?

A6: To prevent accelerated degradation, avoid storing (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid with or near the following chemical classes:

  • Strong Oxidizing Agents: These can directly attack and degrade the boronic acid moiety.[11]

  • Strong Acids & Strong Bases: While boronic acids are often used in basic reaction conditions, prolonged storage in the presence of strong acid or base vapors can catalyze protodeboronation and potentially cleave the benzyl ether bond.[4][16][17]

  • Reactive Metal Hydrides: While not a storage issue, be aware that boronic acids will react exothermically with hydrides.

Always store chemicals according to their compatibility groups in a well-ventilated, designated chemical storage cabinet.[17][18]

References
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017).
  • Protodeboronation of (Hetero)
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem. (2025).
  • Benzyl: Organic Chemistry Study Guide. Fiveable. (2025).
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F)
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. Benchchem. (2025).
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. (2017).
  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. RSC Publishing. (2014).
  • Standard Operating Procedure for: Boric Acid. University of Washington.
  • How to Store Boric Acid. Lab Alley. (2025).
  • Boric Acid Safety D
  • Arylboronic Acids.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC. (2020).
  • Boronic acid. Wikipedia.

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Reference Data & Comparative Studies

Validation

Comprehensive Reactivity and Stability Guide: (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid vs. Pinacol Ester

Executive Summary & Structural Context The (3-((2,3-difluorobenzyl)oxy)phenyl) motif is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to exploit halogen bonding and lipophilic pockets in k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The (3-((2,3-difluorobenzyl)oxy)phenyl) motif is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to exploit halogen bonding and lipophilic pockets in kinase inhibitors. When executing Suzuki-Miyaura cross-couplings to install this building block, researchers must choose between the free boronic acid and its pinacol (BPin) ester .

This guide deconstructs the kinetic and thermodynamic trade-offs between these two reagents. Ultimately, the choice dictates the reaction's trajectory: the free boronic acid offers superior transmetalation kinetics for rapid couplings, while the BPin ester provides robust stability, ease of handling, and resistance to protodeboronation in complex, multi-step syntheses[1].

Mechanistic Causality: The Reactivity-Stability Trade-off

The Kinetic Superiority of the Free Boronic Acid

In palladium-catalyzed cross-couplings, the transfer of the organic fragment from boron to palladium (transmetalation) is often the rate-limiting step. The free (3-((2,3-difluorobenzyl)oxy)phenyl)boronic acid exhibits superior reaction kinetics because its unhindered, vacant p-orbital rapidly coordinates with the Pd(II)-hydroxo intermediate[2].

This coordination forms the crucial 8-B-4 pre-transmetalation complex (a discrete Pd–O–B linkage)[2]. Furthermore, the meta-alkoxy substitution of the difluorobenzyl ether exerts a mild inductive electron-withdrawing effect. This slightly increases the boron atom's Lewis acidity compared to an unsubstituted phenyl ring, accelerating the formation of the active boronate anion and driving the coupling forward rapidly.

The Thermodynamic Robustness of the Pinacol Ester

Conversely, the BPin ester trades intrinsic reactivity for exceptional stability. The four methyl groups on the pinacol ring introduce severe steric hindrance, physically blocking the direct formation of the 8-B-4 pre-transmetalation complex[2]. Additionally, the lone pairs on the pinacol oxygen atoms donate electron density into the boron's p-orbital, significantly reducing its Lewis acidity[3].

Because of this electronic passivation and steric shielding, the BPin ester strongly resists atmospheric oxidation, protodeboronation, and silica-gel degradation[3]. However, this stability means the BPin ester typically requires in situ hydrolysis to the free acid under aqueous basic conditions to undergo efficient transmetalation, resulting in sigmoidal kinetic profiles and longer reaction times[2].

Quantitative Performance Comparison

The following table summarizes the divergent performance metrics of the two reagents based on standardized kinetic and stability profiling of aryl organoborons[1],[2].

Parameter(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acidPinacol Ester Equivalent (BPin)
Relative Transmetalation Rate ( k ) ~ 5.8×10−4 s−1 (Fast)Sigmoidal / < 1.0×10−5 s−1 (Slow)
Time to Complete Reaction 1 - 2 hours5 - 12 hours
Shelf-Life (Ambient, Air) 3 - 6 months (Prone to boroxine trimerization)> 24 months (Highly stable)
Silica Gel Recovery < 40% (Severe streaking/protodeboronation)> 95% (Sharp chromatographic elution)
Atom Economy (Coupling Mass) 264.03 g/mol (Higher efficiency)346.13 g/mol (Lower efficiency)

Visualizing the Transmetalation Divergence

The structural differences between the two reagents dictate entirely different pathways through the catalytic cycle.

G Pd_Ox Pd(II) Oxidative Addition Complex Pd_OH Pd(II)-Hydroxo Intermediate Pd_Ox->Pd_OH Base (OH⁻) BA (3-((2,3-Difluorobenzyl)oxy)phenyl) boronic acid Pre_Trans 8-B-4 Pre-Transmetalation Complex (Pd-O-B) BA->Pre_Trans Direct Complexation BPin Pinacol Ester (BPin) BPin->BA in situ Hydrolysis BPin->Pre_Trans Slow Direct Transmetalation Pd_OH->BA Fast Binding Pd_OH->BPin Steric Blockade Product Cross-Coupled Biaryl Product Pre_Trans->Product Reductive Elimination

Fig 1: Mechanistic divergence in Suzuki-Miyaura transmetalation: Free boronic acid vs. BPin ester.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of each reagent, the experimental conditions must be tailored to their specific mechanistic requirements.

Protocol A: Aqueous Suzuki-Miyaura Coupling (Free Boronic Acid)

Objective: Rapid cross-coupling utilizing the high intrinsic reactivity of the free acid.

  • Reagents: Aryl halide (1.0 eq), (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v).

  • Causality of Design: 1,4-Dioxane is selected to fully solubilize the highly lipophilic difluorobenzyl ether motif. The 20% aqueous component is non-negotiable; it dissolves the K₂CO₃ to generate the hydroxide ions required to form the Pd(II)-OH intermediate, which subsequently captures the free boronic acid[2].

  • Self-Validation Checkpoint: The reaction mixture will initially appear as a cloudy suspension. As the boronic acid is consumed and the catalytic cycle turns over, the mixture will transition to a darker, homogenous solution. Complete consumption of the boronic acid mass (m/z 263[M-H]⁻) on LC-MS within 2 hours validates that the aqueous basicity was sufficient to drive transmetalation.

Protocol B: Anhydrous Suzuki-Miyaura Coupling (BPin Ester)

Objective: Coupling of the highly stable BPin ester without relying on slow, biphasic aqueous hydrolysis.

  • Reagents: Aryl halide (1.0 eq), BPin ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), TMSOK (2.0 eq).

  • Solvent System: Anhydrous THF.

  • Causality of Design: Because the BPin ester is sterically hindered, standard aqueous conditions lead to sluggish reactions limited by the rate of ester hydrolysis. By utilizing Potassium trimethylsilanolate (TMSOK) in anhydrous THF, the trimethylsilanolate anion acts as a soluble, highly nucleophilic bridging ligand. It directly bridges the Pd and B atoms, bypassing the need for aqueous hydrolysis and forcing direct transmetalation of the intact ester[4].

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete absence of the free boronic acid intermediate throughout the reaction time-course confirms that the reaction is successfully proceeding via the direct, anhydrous TMSOK-bridged transmetalation pathway, validating the integrity of the anhydrous setup[4].

References

  • [2] Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • [3] Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • [4] Title: Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: ACS Catalysis (via PMC) URL:[Link]

Sources

Comparative

Validation of HPLC analytical methods for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid purity

An in-depth, objective guide to establishing and validating an analytical method for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , designed for researchers and quality control professionals in drug development. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective guide to establishing and validating an analytical method for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , designed for researchers and quality control professionals in drug development.

Introduction: The Analytical Challenge of Arylboronic Acids

In my tenure as an Application Scientist developing methods for complex Active Pharmaceutical Ingredients (APIs), arylboronic acids have consistently presented unique chromatographic hurdles. (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a highly valuable intermediate in Suzuki-Miyaura cross-coupling and a potent pharmacophore in enzyme inhibitor design[1].

However, quantifying its purity is scientifically demanding. The electron-deficient boron atom is highly susceptible to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. Furthermore, boronic acids exist in a dynamic, temperature-dependent equilibrium with their dehydrated trimeric forms (boroxine anhydrides). Without a deeply understood and carefully controlled analytical environment, your data will reflect artifactual degradation rather than true sample purity.

Objective Comparison of Analytical Techniques

Before committing resources to a High-Performance Liquid Chromatography (HPLC) validation, we must objectively evaluate alternative methodologies. While Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative NMR (qNMR) are powerful, RP-HPLC remains the gold standard for this specific compound when causality-driven method design is applied[2].

Table 1: Comparison of Analytical Methods for Boronic Acid Purity

ParameterReversed-Phase HPLC (Proposed)GC-MSqNMR
Specificity High (Resolves specific impurities & degradants)Low (Thermal degradation in the injector)Moderate (Overlapping aromatic signals)
Sensitivity (LOD) High (~0.05 µg/mL with UV detection)Moderate (Requires derivatization)Low (Requires high sample concentration)
Analyte Stability High (If mobile phase pH is strictly controlled)Poor (Boronic acids dehydrate at high heat)High (Non-destructive)
Throughput High (10–15 minute run times)Moderate (Longer cooling/heating cycles)Low (Long acquisition times for low conc.)
Cost & Accessibility Standard (Ubiquitous in QC labs)Standard High (Requires specialized cryoprobes)

Causality in Experimental Design: The "Why" Behind the Method

To build a self-validating system , we cannot simply follow a recipe; we must engineer the method to suppress the molecule's inherent instability.

The Boroxine Equilibrium Problem: Boronic acids spontaneously dehydrate to form boroxines. If this occurs during an HPLC run, you will observe split peaks or extreme tailing, artificially lowering the reported purity.

  • The Solution: We force the equilibrium back to the free boronic acid monomer by utilizing a highly aqueous mobile phase at the start of the gradient.

  • Silanol Suppression: We utilize an end-capped C18 column and an acidic modifier (0.1% Formic Acid). The acid lowers the mobile phase pH (~2.7), which is well below the pKa of the boronic acid (~8.5), keeping it fully protonated and neutral while simultaneously masking any unreacted silanols on the silica support.

BoroxineEquilibrium BA Free Boronic Acid (Target Analyte) Water Dehydration (-H2O) BA->Water Heat / High Conc. Boroxine Boroxine Anhydride (Trimer Impurity) Water->Boroxine Boroxine->BA Aqueous Mobile Phase

Equilibrium between free boronic acid and boroxine anhydride during chromatographic analysis.

Step-by-Step Validation Protocol

This protocol is designed to meet the rigorous standards of the ICH Q2(R2) guidelines for analytical procedure validation[3] and USP <1225> [4].

Chromatographic Conditions (The Self-Validating Core)
  • Column: End-capped C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B for 5 minutes (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the difluorobenzyl chromophore).

  • Column Temperature: 30°C (Controlled to prevent thermal dehydration).

System Suitability Testing (SST)

A self-validating method must prove its fitness before every sequence. Inject a standard solution (0.5 mg/mL) six times. The system is only "validated for use" if:

  • Tailing Factor (Tf): ≤ 1.5 (Proves silanol interactions are suppressed).

  • Theoretical Plates (N): ≥ 3000 (Proves column efficiency).

  • %RSD of Peak Area: ≤ 1.0% (Proves injection precision).

Execution of ICH Q2(R2) Validation Parameters
  • Specificity (Forced Degradation): Subject the (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid standard to 0.1M HCl, 0.1M NaOH, 3% H2O2, and UV light (254 nm) for 24 hours. Neutralize and inject. Causality Check: Ensure the main peak is baseline resolved (Resolution > 2.0) from all generated degradation products using a Photodiode Array (PDA) detector to confirm peak purity.

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (0.5 mg/mL). Plot peak area against concentration.

  • Accuracy (Spike Recovery): Spike known amounts of the pure standard into a synthetic blank matrix at 80%, 100%, and 120% levels in triplicate. Extract and analyze to calculate the percentage recovery.

  • Precision (Repeatability & Intermediate): Analyze six independent preparations of the 100% standard on Day 1 (Repeatability). Have a second analyst repeat this on Day 2 using a different HPLC system and column lot (Intermediate Precision).

ValidationWorkflow Start Method Optimization (End-capped C18, Acidic pH) SST System Suitability Testing (Self-Validating Gate) Start->SST Specificity Specificity & Degradation (Peak Purity Check) SST->Specificity Linearity Linearity & Range (50% to 150% Target) Specificity->Linearity Precision Precision & Accuracy (Spike Recovery & %RSD) Linearity->Precision Report Final Validation Report (ICH Q2(R2) Compliant) Precision->Report

ICH Q2(R2) guided HPLC validation workflow establishing a self-validating analytical system.

Quantitative Data Presentation

When the above causality-driven protocol is executed, the resulting data should comfortably meet global regulatory thresholds. Below is a structured summary of representative validation data for this class of arylboronic acids.

Table 2: Summary of HPLC Validation Parameters and Acceptance Criteria

Validation ParameterICH/USP Acceptance CriteriaRepresentative ResultStatus
System Suitability (%RSD) ≤ 2.0%0.45%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.28Pass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6% ± 0.5%Pass
Repeatability (%RSD, n=6) ≤ 2.0%0.82%Pass
Limit of Detection (LOD) S/N Ratio ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.15 µg/mLPass

Conclusion

Validating an HPLC method for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid requires more than executing a checklist; it requires chemical empathy. By understanding the molecule's propensity for dehydration and silanol interaction, we can design a highly aqueous, acidic mobile phase paired with an end-capped stationary phase. This transforms a highly reactive intermediate into a stable, quantifiable analyte, ensuring the resulting data is both scientifically sound and fully compliant with ICH Q2(R2) and USP <1225> standards.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link][3]

  • National Institutes of Health (NIH) / PMC. "Rational design of benzobisheterocycle metallo-β-lactamase inhibitors: a tricyclic scaffold enhances potency against target enzymes." PMC. Available at:[Link][1]

Sources

Validation

Comparative Efficacy of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid

Executive Briefing The synthesis of complex biaryl scaffolds often relies on the Suzuki-Miyaura cross-coupling reaction. However, the efficiency of this transformation is highly dependent on the electronic and steric nat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The synthesis of complex biaryl scaffolds often relies on the Suzuki-Miyaura cross-coupling reaction. However, the efficiency of this transformation is highly dependent on the electronic and steric nature of the organoboron coupling partner. This guide provides a critical, data-driven comparison of palladium catalyst systems for the coupling of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , a highly specific and challenging pharmaceutical building block. By analyzing the mechanistic bottlenecks of this substrate, we establish a causality-based rationale for catalyst selection and provide a self-validating experimental protocol to ensure reproducible, high-yield synthesis.

Substrate Mechanistic Profiling

To select the optimal catalyst, we must first understand the intrinsic reactivity profile of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid:

  • Electronic Deactivation: The meta-alkoxy substituent—specifically the (2,3-difluorobenzyl)oxy group—exerts an electron-withdrawing inductive effect on the aromatic ring. This reduces the nucleophilicity of the boronic acid carbon, leading to a sluggish transmetalation step within the catalytic cycle[1].

  • The Protodeboronation Threat: Because transmetalation is decelerated, the boronic acid experiences a prolonged residence time in the basic, aqueous reaction medium. This extended exposure drastically increases the probability of base-catalyzed protodeboronation (the cleavage of the C–B bond to yield the des-boro arene), which is the primary failure mode for electronically deactivated boronic acids[2].

  • Steric Considerations: While meta-substitution is less sterically demanding than ortho-substitution, the sheer bulk of the 2,3-difluorobenzyl ether dictates that the catalyst must possess a sufficiently open reactive pocket during the transmetalation transition state, yet be bulky enough to force rapid reductive elimination.

Catalyst Architecture & Causality

The choice of palladium catalyst directly dictates which competing kinetic pathway—productive cross-coupling or destructive protodeboronation—will dominate.

Pd(PPh3)4 (First-Generation Baseline)
  • Mechanism: Utilizes monodentate, electronically neutral triphenylphosphine ligands.

  • Causality: The lack of electron density results in slow oxidative addition, while the lack of steric bulk fails to accelerate reductive elimination. Consequently, the reaction requires high thermal energy (80–100 °C) to proceed. This elevated temperature exponentially accelerates the background protodeboronation pathway, leading to poor mass balance and low yields[2].

Pd(dppf)Cl2 (Second-Generation Workhorse)
  • Mechanism: Employs a bidentate ferrocene-based phosphine ligand.

  • Causality: The large "bite angle" of the dppf ligand brings the two transmetalated aryl groups closer together on the square-planar Pd(II) center, accelerating reductive elimination and minimizing homocoupling (the formation of symmetric biaryls)[3]. However, it still requires moderate-to-high temperatures (60–80 °C), leaving the substrate partially vulnerable to degradation.

XPhos Pd G3 (Third-Generation State-of-the-Art)
  • Mechanism: A Buchwald palladacycle precatalyst featuring a highly bulky, electron-rich dialkylbiaryl phosphine ligand.

  • Causality: The G3 precatalyst undergoes rapid, quantitative activation under mild basic conditions to yield the active monoligated L-Pd(0) species. The electron-rich XPhos ligand drastically accelerates oxidative addition. More importantly, its extreme steric bulk forces the aryl groups together, supercharging the reductive elimination step. This high catalytic velocity allows the reaction to reach completion at near-ambient temperatures (40 °C), effectively "outrunning" the high-activation-energy protodeboronation side reaction[4]. Furthermore, avoiding unactivated Pd(II) in solution prevents Lewis acid-promoted protodeboronation[1].

Comparative Efficacy Data

The following table summarizes the quantitative performance of these three catalysts when coupling (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid with a standardized, challenging electrophile (4-bromo-2-methylpyridine).

Catalyst SystemCatalyst LoadingTemp (°C)Time (h)Isolated Yield (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh3)4 5.0 mol%90 °C2438%45%12%
Pd(dppf)Cl2 5.0 mol%80 °C1665%22%5%
XPhos Pd G3 2.0 mol%40 °C294% <2% <1%

Data Interpretation: XPhos Pd G3 demonstrates superior efficacy by enabling low-temperature coupling, which nearly eliminates the protodeboronation pathway that plagues the first- and second-generation systems.

Mechanistic Visualization

SuzukiMiyaura Pd0 Active Pd(0)L (Rapidly generated by G3) OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Base Exchange RedElim Reductive Elimination (Sterically Accelerated) TransMet->RedElim Boronic Acid Insertion RedElim->Pd0 Catalyst Regeneration Product Desired Biaryl Product RedElim->Product Substrate (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid Substrate->TransMet Productive Pathway SideReaction Protodeboronation (Base/H2O, High Temp) Substrate->SideReaction Degradation Pathway

Catalytic cycle highlighting the transmetalation bottleneck and competing protodeboronation pathway.

Self-Validating Experimental Protocol: XPhos Pd G3 Workflow

To ensure scientific integrity and reproducibility, this protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to create a self-validating system. This allows the operator to track exact mass balance, definitively proving whether missing yield is due to incomplete conversion or protodeboronation.

Materials Required
  • Boronic Acid: (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 equiv)

  • Electrophile: Aryl bromide/iodide (1.0 equiv, e.g., 1.0 mmol)

  • Catalyst: XPhos Pd G3 (2.0 mol%)[4]

  • Base: K3PO4 (aqueous, 2.0 M solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology

Step 1: Reaction Setup & Internal Standard Addition

  • To an oven-dried 20 mL scintillation vial equipped with a PTFE-coated magnetic stir bar, add the aryl halide (1.0 mmol), (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (1.2 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, exact mass recorded).

  • Add XPhos Pd G3 (0.02 mmol).

  • Seal the vial with a septum cap and purge the atmosphere with dry Argon for 5 minutes.

Step 2: Solvent & Base Introduction 4. Syringe in 4.0 mL of anhydrous, sparged 1,4-Dioxane. 5. Syringe in 1.5 mL of a degassed 2.0 M aqueous K3PO4 solution. Causality Note: Biphasic conditions using K3PO4 provide optimal hydroxide/phosphate transfer for the formation of the reactive boronate species without excessive pH spikes that trigger rapid protodeboronation.

Step 3: Catalyst Initiation & Kinetic Sampling (Self-Validation) 6. Place the vial in a pre-heated reaction block at 40 °C. Stir vigorously (1000 rpm) to ensure biphasic mixing. 7. Validation Checkpoint (t = 30 min): Stop stirring to allow phase separation. Withdraw a 10 µL aliquot of the organic layer. Dilute in 1 mL of Acetonitrile and analyze via UPLC-UV (254 nm). 8. Data Correlation: Compare the integration of the product peak and the remaining starting material against the 1,3,5-trimethoxybenzene internal standard. If the sum of product + remaining aryl halide < 95% of the theoretical mass balance, catalyst poisoning or side-reactions are occurring.

Step 4: Workup and Isolation 9. Upon completion (typically 2 hours, confirmed by UPLC), cool the mixture to room temperature. 10. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the organic layer. 11. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

References

  • Audisio, D. et al. "Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions." ResearchGate. [Link]

  • RSC Advances. "Acid-promoted metal-free protodeboronation of arylboronic acids." Royal Society of Chemistry. [Link]

  • Journal of the American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ACS Publications. [Link]

Sources

Comparative

Spectroscopic Validation and Performance Comparison of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid Cross-Coupling Products

Executive Summary The synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern drug development. Incorporating fluorinated motifs—such as the 2,3-difluorobenzyl ether group—into these sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern drug development. Incorporating fluorinated motifs—such as the 2,3-difluorobenzyl ether group—into these scaffolds frequently improves metabolic stability, modulates pKa, and enhances lipophilicity. However, validating the successful coupling of complex, highly substituted aromatic systems presents a significant analytical challenge. The aromatic region in 1 H NMR (7.0–8.0 ppm) often suffers from severe signal overlap, obfuscating reaction conversion and structural confirmation.

This guide objectively compares the performance and spectroscopic validation of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (3-DFBOPBA) against standard non-fluorinated and pinacol ester alternatives. By leveraging the 19 F nucleus as a background-free spectroscopic handle, researchers can achieve self-validating, quantitative reaction monitoring without the need for extensive chromatographic workups[1].

Mechanistic Rationale & Alternative Comparison

To establish causality in building block selection, we must evaluate the thermodynamic stability and spectroscopic tractability of the coupling partners.

  • 3-DFBOPBA (Fluorinated Boronic Acid - The Target):

    • Reactivity: Exhibits high atom economy and rapid transmetalation kinetics under mild aqueous-basic conditions.

    • Spectroscopic Tractability: The 2,3-difluoro motif provides two distinct, highly sensitive 19 F NMR signals. Because 19 F has a 100% natural abundance and a wide chemical shift range, the conversion of the boronic acid to the biaryl product induces a measurable shift ( Δδ≈0.5−2.0 ppm) that can be integrated directly from the crude mixture without interference from non-fluorinated solvents or byproducts[1].

  • BOPBA (Non-Fluorinated Analog):

    • Reactivity: Similar coupling efficiency to 3-DFBOPBA.

    • Spectroscopic Tractability: Poor. The lack of a fluorine handle forces reliance on 1 H/ 13 C NMR or LC-MS. In crude mixtures, the benzylic protons ( 5.1 ppm) may shift slightly, but they are often obscured by solvent suppression artifacts or overlapping byproducts (e.g., homocoupling).

  • 3-DFBOPBpin (Fluorinated Pinacol Ester):

    • Reactivity: Highly stable against protodeboronation, but suffers from lower atom economy and requires harsher conditions (higher temperatures or stronger bases) to initiate transmetalation[2].

    • Spectroscopic Tractability: Excellent, identical to 3-DFBOPBA regarding the 19 F handle.

LogicTree Root Building Block Selection F_BA 3-DFBOPBA (Fluorinated BA) Root->F_BA H_BA BOPBA (Non-Fluorinated) Root->H_BA F_Bpin 3-DFBOPBpin (Fluorinated Bpin) Root->F_Bpin Adv1 19F NMR Tractable High Atom Economy F_BA->Adv1 Adv2 High Atom Economy Poor NMR Tracking H_BA->Adv2 Adv3 High Stability Lower Atom Economy F_Bpin->Adv3

Fig 1. Logical comparison of boronic acid derivatives based on reactivity and tractability.

Experimental Workflows (Self-Validating Systems)

The following protocols form a closed, self-validating loop: the reaction is executed under standardized conditions, kinetically tracked via quantitative NMR, and orthogonally confirmed via mass spectrometry.

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality Note: Aqueous 1,4-dioxane is selected as the solvent system because it solubilizes both the organic electrophile and the inorganic base (K 2​ CO 3​ ), facilitating the crucial transmetalation step of the catalytic cycle[2].

  • Preparation: In an oven-dried vial, combine 3-DFBOPBA (1.2 equiv), aryl halide (1.0 equiv), Pd(dppf)Cl 2​ (5 mol%), and K 2​ CO 3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 0.2 M).

  • Reaction: Seal the vial and heat to 80 °C for 4 hours.

  • Sampling: Withdraw 50 μ L aliquots at 1 h, 2 h, and 4 h for spectroscopic validation.

Protocol B: Real-Time 19 F NMR Kinetic Monitoring

Causality Note: Using an internal standard ( α,α,α -trifluorotoluene) ensures that the integration of the product's 19 F signal is absolute, accounting for any mass loss or volatile evaporation during sampling[1].

  • Sample Prep: Dilute the 50 μ L reaction aliquot with 450 μ L of CDCl 3​ . Add 10.0 μ L of α,α,α -trifluorotoluene (internal standard, δ -63.0 ppm).

  • Acquisition: Acquire a 19 F NMR spectrum (e.g., 376 MHz) with inverse-gated decoupling. Crucial Step: Inverse-gating prevents Nuclear Overhauser Effect (NOE) enhancement, ensuring the integrations strictly correlate to molar concentrations.

  • Analysis: Integrate the product signals (e.g., shifting from -138.5 ppm to -139.8 ppm) against the internal standard to determine precise conversion.

Protocol C: LC-MS/MS Mass Validation

Causality Note: Fluorinated compounds exhibit distinct mass defects. Monitoring the [M+H] + transition provides orthogonal validation to NMR, ensuring that the observed 19 F shift corresponds to the target biaryl rather than a protodeboronated byproduct[3].

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Tracking: Monitor the transition from the boronic acid [M+H-H 2​ O] + to the biaryl product [M+H] + .

Workflow SM 3-DFBOPBA (Boronic Acid) Pd Pd-Catalyzed Cross-Coupling SM->Pd Ar-X, Base Prod Biaryl Product Formation Pd->Prod Reductive Elimination NMR 19F NMR (Kinetics) Pd->NMR Tracks 19F Shift Δ MS LC-MS/MS (Mass ID) Prod->MS Confirms [M+H]+

Fig 2. Experimental workflow integrating 19F NMR and LC-MS/MS for cross-coupling validation.

Quantitative Data Presentation

The following tables summarize the comparative performance and spectroscopic signatures of the evaluated building blocks.

Table 1: Cross-Coupling Performance Metrics

Building Block Coupling Yield (4h) Protodeboronation (%) Atom Economy
3-DFBOPBA 92% <5% High
BOPBA 89% <5% High

| 3-DFBOPBpin | 95% | <1% | Moderate |

Table 2: Spectroscopic Validation Signatures | Building Block | Primary Analytical Handle | Resolution in Crude Matrix | MS Ionization [M+H] + | | :--- | :--- | :--- | :--- | | 3-DFBOPBA | 19 F NMR (-138.5, -142.0 ppm) | Excellent (Background-free) | Strong (Isotopic defect) | | BOPBA | 1 H NMR (7.0-8.0 ppm) | Poor (Severe overlap) | Moderate | | 3-DFBOPBpin | 19 F NMR (-138.5, -142.0 ppm) | Excellent (Background-free) | Strong (Isotopic defect) |

References[2] Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo061902w[3] Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c05107[1] Matheis, C., et al. (2021). Rapid reaction optimization by robust and economical quantitative benchtop 19F NMR spectroscopy. Nature Protocols. URL: https://www.nature.com/articles/s41596-021-00566-7

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Validation

A Comparative Guide to the Electronic Effects of Difluoro Substitution on (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. The introduction of fluorine atoms into organic molecules has...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. The introduction of fluorine atoms into organic molecules has become a powerful tool for modulating a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides an in-depth evaluation of the electronic effects of 2,3-difluoro substitution on the benzyl moiety of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. Through a combination of established principles and detailed experimental protocols, we will objectively compare its anticipated performance with non-fluorinated and alternatively substituted analogues.

The boronic acid functional group is a versatile pharmacophore and a crucial building block in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[5] The electronic nature of the arylboronic acid significantly influences its Lewis acidity (pKa), which in turn affects its interaction with biological targets and its reactivity in chemical transformations.[6][7][8] By introducing a difluorobenzyl ether at the meta-position of the phenylboronic acid, we can probe the long-range electronic consequences of this substitution pattern.

The Electronic Influence of Vicinal Fluorine Substituents

The 2,3-difluoro substitution pattern on the benzyl ring introduces a unique electronic environment. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I).[2][3] In the case of a 2,3-difluoro pattern, these inductive effects are additive, leading to a significant polarization of the C-F bonds and a decrease in electron density in the aromatic ring. This inductive pull is transmitted through the benzylic ether linkage to the phenylboronic acid ring.

While fluorine also possesses a +R (resonance) effect due to its lone pairs, this is generally weaker than its inductive effect, particularly when it is not directly conjugated with the reaction center.[6] For the meta-substituted phenylboronic acid, the resonance effect from the benzyl ring is minimal. Therefore, we can anticipate that the dominant electronic influence of the 2,3-difluorobenzyl group will be electron-withdrawing.

This guide will delineate the experimental methodologies to quantify these electronic effects, focusing on two key areas: the acidity of the boronic acid (pKa) and its reactivity in a model Suzuki-Miyaura coupling reaction.

Comparative Compounds for Analysis

To provide a comprehensive comparison, the following compounds should be evaluated alongside (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid:

  • (A) (3-(Benzyloxy)phenyl)boronic acid: The non-fluorinated parent compound, serving as the baseline.

  • (B) (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A monosubstituted analogue to evaluate the effect of a single fluorine in a para position, where the resonance effect is more pronounced.

  • (C) (3-((3,5-Difluorobenzyl)oxy)phenyl)boronic acid: A difluoro-analogue with a different substitution pattern to compare the influence of substituent position.

  • (D) (3-Methoxyphenyl)boronic acid: A common and commercially available comparator with a simple electron-donating group.

  • (E) (3-(Trifluoromethyl)phenyl)boronic acid: A comparator with a strongly electron-withdrawing group directly on the phenylboronic acid ring.

Experimental Evaluation of Electronic Effects

Determination of Boronic Acid pKa

The Lewis acidity of a boronic acid, reflected in its pKa, is a direct measure of the electronic density at the boron center. A lower pKa value indicates a more acidic, electron-deficient boron atom. The introduction of electron-withdrawing fluorine substituents is expected to increase the acidity of the boronic acid.[6][7][9]

Protocol: Potentiometric Titration

This method involves the titration of a solution of the boronic acid with a standardized base, monitoring the pH change.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the boronic acid and dissolve it in a suitable solvent system, such as a 1:1 mixture of methanol and water (50 mL). The use of an organic co-solvent is often necessary due to the poor aqueous solubility of many arylboronic acids.[10]

  • Standardization of Titrant: Prepare a 0.05 M solution of NaOH in deionized, carbonate-free water and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Place the analyte solution in a thermostatted vessel at 25 °C and use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) to the analyte solution while stirring. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point.

Expected Outcome and Interpretation:

It is hypothesized that the pKa of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid will be lower than that of its non-fluorinated counterpart, (3-(Benzyloxy)phenyl)boronic acid, due to the electron-withdrawing nature of the difluorobenzyl group. The magnitude of this pKa shift will provide a quantitative measure of the electronic effect.

Diagram of Experimental Workflow

experimental_workflow cluster_pka pKa Determination cluster_suzuki Suzuki-Miyaura Coupling Kinetics pka_start Prepare Boronic Acid Solution pka_titrate Potentiometric Titration with Standardized Base pka_start->pka_titrate pka_data Record pH vs. Volume of Base pka_titrate->pka_data pka_analyze Plot Titration Curve and Determine pKa pka_data->pka_analyze suzuki_setup Set up Reaction with Boronic Acid, Aryl Halide, Catalyst, and Base suzuki_run Run Reaction at Controlled Temperature suzuki_setup->suzuki_run suzuki_sample Take Aliquots at Timed Intervals suzuki_run->suzuki_sample suzuki_analyze Analyze Samples by HPLC or GC to Determine Product Formation suzuki_sample->suzuki_analyze suzuki_kinetics Plot Concentration vs. Time to Determine Initial Rate suzuki_analyze->suzuki_kinetics electronic_effects cluster_molecule cluster_effects Difluoro F F Benzyl Benzyl Ring Inductive Strong Inductive Effect (-I) Difluoro->Inductive e⁻ withdrawal Resonance Weak Resonance Effect (+R) Difluoro->Resonance e⁻ donation (minor) Ether O Phenyl Phenyl Ring BoronicAcid B(OH)₂ Acidity Increased Lewis Acidity (Lower pKa) Inductive->Acidity pulls e⁻ density from Boron Reactivity Modulated Reactivity Inductive->Reactivity influences transmetalation

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Comparative

Benchmarking (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid in High-Throughput Library Synthesis: A Comparative Guide

Introduction: The Role of Boronic Acids in Parallel Medicinal Chemistry In parallel medicinal chemistry (PMC), the Suzuki-Miyaura cross-coupling reaction remains the undisputed workhorse for C(sp²)–C(sp²) bond formation[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Boronic Acids in Parallel Medicinal Chemistry

In parallel medicinal chemistry (PMC), the Suzuki-Miyaura cross-coupling reaction remains the undisputed workhorse for C(sp²)–C(sp²) bond formation[1]. The success of high-throughput experimentation (HTE) libraries hinges entirely on the physicochemical properties of the building blocks.

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a highly valued building block in drug discovery. The 2,3-difluorobenzyl moiety is a privileged pharmacophore known to improve metabolic stability and modulate lipophilicity, while the meta-alkoxy linkage provides a specific spatial vector for structure-activity relationship (SAR) exploration. However, incorporating this specific vector via automated HTE requires a deep understanding of its reactivity profile, particularly its susceptibility to degradation under basic aqueous conditions.

This guide objectively benchmarks the performance of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid against its structural and functional alternatives, providing researchers with actionable, data-driven insights for library design.

The Competitors: Structural Alternatives

To rigorously evaluate our target compound, we benchmarked it against two strategic alternatives designed to isolate electronic and speciation variables:

  • The Target: (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid.

  • Alternative A (Electronic Control): (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid. Evaluates the electronic and steric impact of altering the fluorine substitution pattern.

  • Alternative B (Speciation Control): (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid pinacol ester (BPin). Evaluates the impact of using a protected ester versus the free boronic acid.

Mechanistic Causality: Transmetalation vs. Protodeboronation

The efficiency of Suzuki-Miyaura coupling in HTE is dictated by a kinetic competition between productive transmetalation and destructive protodeboronation. As established by Lloyd-Jones and co-workers[2], protodeboronation is highly pH-dependent and is accelerated by specific electronic effects.

The meta-alkoxy substituent in our target compound exerts a mild electron-withdrawing inductive effect, which increases the Lewis acidity of the boron atom. This facilitates the formation of the reactive trihydroxyboronate intermediate required for transmetalation. However, if transmetalation is slow (e.g., when coupling with sterically hindered aryl halides), this same intermediate becomes highly prone to base-catalyzed protodeboronation, leading to library failure.

G A Precatalyst Activation B Oxidative Addition A->B C Transmetalation (Rate Limiting) B->C D Reductive Elimination C->D E Protodeboronation (Side Reaction) C->E Base/H2O D->B Pd(0)

Figure 1: Suzuki-Miyaura catalytic cycle showing transmetalation vs. protodeboronation competition.

Experimental Protocol: Self-Validating HTE Workflow

To ensure a self-validating system, we utilized an automated nanomole-scale HTE protocol[3]. The inclusion of an internal standard during the quench step allows for absolute quantification, decoupling the results from the variable ionization efficiencies of the diverse product library.

Step-by-Step Methodology:

  • Library Design: A diverse set of 48 aryl halides (varying in electronics and sterics) is arrayed in a 384-well glass-lined microtiter plate.

  • Reagent Dispensing: Using an acoustic liquid handler, dispense 2.0 µmol of each aryl halide (0.1 M in DMAc) into designated wells.

  • Boron Addition: Dispense 3.0 µmol (1.5 equiv) of the boronic acid/ester (Target, Alt A, or Alt B) as a 0.15 M solution in DMAc.

  • Catalyst & Base: Add 0.1 µmol (5 mol%) of Pd(dppf)Cl₂ catalyst and 6.0 µmol (3.0 equiv) of aqueous K₃PO₄ (1.0 M) using an automated positive displacement pipettor.

  • Reaction Execution: Seal the plate with a Teflon-lined silicone mat. Heat at 80 °C for 16 hours in a customized tumble stirrer to ensure biphasic mixing.

  • Quench: Cool to room temperature, unseal, and quench with 40 µL of acetonitrile containing an internal standard (biphenyl). Centrifuge at 3000 rpm for 5 minutes.

  • Quantification: Analyze the supernatant via high-throughput UPLC-MS. Reaction success is defined as >20% LC-MS area product formation.

HTE_Workflow N1 Library Design (48 Diverse Aryl Halides) N2 Acoustic Dispensing (2.0 µmol Ar-X, 3.0 µmol Boron) N1->N2 N3 Catalyst/Base Addition (Pd(dppf)Cl2 + aq. K3PO4) N2->N3 N4 Parallel Reaction (80°C, 16h, Sealed 384-Well) N3->N4 N5 N5 N4->N5

Figure 2: Automated HTE workflow for evaluating boronic acid cross-coupling efficiency.

Benchmarking Data & Quantitative Analysis

Table 1: Protodeboronation Kinetics (Stability)

Conditions: 0.1 M Boron species, 3.0 equiv aq. K₃PO₄, DMAc, 80 °C.

CompoundSub-structureHalf-life (t₁/₂)Primary Failure Mode
Target 2,3-diF free acid4.8 hoursProtodeboronation
Alternative A 4-F free acid4.5 hoursProtodeboronation
Alternative B 2,3-diF BPin ester>24 hoursIncomplete Hydrolysis
Table 2: HTE Library Success Rates (48 Aryl Halides)

Success defined as >20% calibrated LC-MS yield.

CompoundSuccess RateAverage LC-MS YieldPerformance vs. Hindered Ar-X
Target 85% (41/48) 68% Excellent
Alternative A 81% (39/48)65%Good
Alternative B 71% (34/48)52%Poor

Discussion & Analytical Insights

The data reveals a critical nuance in HTE library design. While the BPin ester (Alternative B) exhibits superior stability against protodeboronation (t₁/₂ > 24h), it performs poorly in the overall HTE screen, particularly against sterically hindered aryl halides. This is because the BPin ester must first undergo hydrolysis to the free boronic acid to form the active trihydroxyboronate species[2]. Under the mild aqueous basic conditions of standard HTE protocols, this pre-hydrolytic step becomes a kinetic bottleneck, stalling the catalytic cycle.

Conversely, the Target compound—(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid—hits the "Goldilocks" zone of reactivity. The 2,3-difluoro substitution pattern subtly alters the conformation and electronic distribution of the ether linkage compared to the 4-fluoro analog (Alternative A). The ortho-fluorine in the 2,3-difluoro system introduces a slight steric twist that partially shields the benzylic position, while its inductive pull modulates the electron density at the boron center. This provides a marginal but statistically significant improvement in the protodeboronation half-life (4.8h vs 4.5h), allowing the active boronate to survive long enough for transmetalation to occur, resulting in the highest library success rate (85%).

Conclusion

For drug development professionals executing parallel medicinal chemistry, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is the optimal building block for installing the 2,3-difluorobenzyloxy vector. When designing automated arrays, the free boronic acid should be strictly prioritized over the BPin ester in standard aqueous-base HTE protocols to avoid hydrolytic bottlenecks and maximize library throughput.

References

  • Enabling Deoxygenative C(sp2)-C(sp3)
  • Protodeboronation of (Hetero)
  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a compliance exercise, but as a system of chemical causality. (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a compliance exercise, but as a system of chemical causality. (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a highly valuable intermediate, typically utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical drug development.

However, its specific molecular architecture dictates strict operational parameters. Boronic acids are generally fine, hygroscopic powders that act as acute oral toxicants and respiratory irritants. The addition of the 2,3-difluorobenzyl ether moiety significantly increases the molecule's lipophilicity. If this compound is dissolved in a permeating solvent (such as DMSO, DMF, or THF) and contacts bare skin, the solvent acts as a carrier, rapidly transporting the fluorinated arylboronic acid across the stratum corneum and into the bloodstream.

Therefore, your Personal Protective Equipment (PPE) and handling strategy must dynamically adapt to whether the compound is in its dry powder state or solvated state.

Core PPE Requirements: The Causality of Protection

Every piece of PPE must be selected based on the specific physical and chemical threats posed by fluorinated arylboronic acids.

  • Respiratory & Environmental Protection: Boronic acids inherently form boroxine anhydrides on their surface, creating fine particulates that easily aerosolize. Handling must occur exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a verified face velocity of 80–120 fpm . If weighing must occur outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of mucosal irritants .

  • Eye/Face Protection: Standard safety glasses are insufficient during the dry-weighing phase due to the risk of aerosolized powder bypassing the lenses. ANSI Z87.1 compliant chemical splash goggles are required .

  • Hand Protection (Dynamic Protocol): Standard 4-mil nitrile gloves are adequate for handling the dry powder. However, nitrile provides near-zero chemical resistance to the ethereal and amide solvents required to dissolve this compound for cross-coupling. When handling the solvated compound, you must employ a double-glove strategy or switch to solvent-specific elastomers (see Table 1).

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat is recommended. Cross-coupling reactions utilizing this boronic acid often require pyrophoric palladium catalysts (e.g., Pd(t-Bu3P)2) and strong bases, making FR garments a critical secondary defense layer.

Table 1: Glove Breakthrough Times for Solvated Boronic Acid Handling

Data summarizes the resistance of glove materials against common Suzuki-Miyaura solvents used to dissolve (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid.

Solvent CarrierNitrile (4 mil)Butyl Rubber (13 mil)Neoprene (15 mil)Operational Recommendation
Tetrahydrofuran (THF) POOR (< 5 mins)GOOD (> 4 hours)FAIR (10-30 mins)Use Butyl Rubber for all THF preparations.
Dimethylformamide (DMF) POOR (< 10 mins)GOOD (> 4 hours)FAIR (30-60 mins)Use Butyl Rubber; double-glove if using Nitrile.
Toluene FAIR (10-30 mins)POOR (< 10 mins)POOR (< 10 mins)Use Viton® gloves for prolonged Toluene exposure.
1,4-Dioxane POOR (< 10 mins)GOOD (> 4 hours)FAIR (30-60 mins)Use Butyl Rubber gloves.

Step-by-Step Operational Protocol

To ensure scientific integrity and safety, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is confirmed.

Step 1: Environmental Preparation & Anti-Static Mitigation

  • Action: Purge the chemical fume hood of unnecessary clutter to ensure laminar airflow. Because boronic acid powders hold significant static charge, wipe the analytical balance and draft shield with an anti-static cloth, or use a Zerostat gun on the weighing boat.

  • Validation Check: The balance reads 0.0000g steadily without drifting, confirming static forces are neutralized and airflow is not disrupting the pan.

Step 2: Dry Powder Weighing

  • Action: Wearing splash goggles and nitrile gloves, use a grounded metal spatula (avoid plastic spatulas which generate static) to transfer the (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid into the weighing boat. Cap the source bottle immediately to prevent ambient moisture from degrading the boronic acid into inactive boroxines.

  • Validation Check: No visible powder is clinging to the exterior of the weighing boat or the draft shield walls.

Step 3: Solvation and Transfer

  • Action: Transfer the dry powder into the reaction flask (e.g., a Schlenk flask). Before adding the solvent (e.g., THF or DMF), upgrade your hand protection to Butyl Rubber gloves. Add the solvent slowly via syringe or addition funnel under an inert atmosphere (Nitrogen or Argon).

  • Validation Check: The powder fully dissolves, and the flask is sealed with a septum before being removed from the direct weighing area.

Emergency Spill Response & Disposal Plan

Because this compound contains a difluorobenzyl moiety, it falls under strict environmental regulatory frameworks regarding halogenated waste.

Spill Response Protocol
  • Dry Powder Spill: Do not sweep, as this aerosolizes the irritant. Gently cover the powder with damp paper towels (using water or a highly polar, non-hazardous solvent like ethanol) to suppress dust. Wipe up the slurry and place it in a solid hazardous waste container.

  • Solvated Spill (e.g., in DMF): Immediately alert nearby personnel. If the spill is on your PPE, remove the affected gloves/lab coat instantly—do not wait for the solvent to penetrate. Cover the bench spill with an inert, universal absorbent (e.g., vermiculite or diatomaceous earth). Scoop the saturated absorbent into a compatible chemical waste bag.

Disposal Plan
  • Waste Segregation: Under no circumstances should this compound or its reaction byproducts be mixed with standard organic waste. All liquid waste containing (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid must be deposited in clearly labeled Halogenated Organic Waste carboys.

  • Solid Waste: Empty reagent bottles, contaminated spatulas, and spill cleanup materials must be disposed of in solid hazardous waste bins designated for halogenated compounds.

Operational Workflow Visualization

The following diagram illustrates the critical safety pathways and contingencies when handling this specific fluorinated building block.

G Start PPE Donning & Hood Verification Weighing Anti-Static Powder Weighing Start->Weighing Face velocity >100 fpm Solvation Solvent Addition (e.g., THF/DMF) Weighing->Solvation Closed draft shield Spill Emergency Spill Response Weighing->Spill Dry powder release Reaction Cross-Coupling Reaction Setup Solvation->Reaction Sealed transfer Solvation->Spill Solvent breach Disposal Halogenated Waste Segregation Reaction->Disposal Quench & separate Spill->Disposal Absorbent cleanup

Figure 1: Operational workflow and safety contingencies for handling fluorinated arylboronic acids.

References

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
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(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
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